molecular formula C23H45NO4 B157527 (+-)-Palmitoyl carnitine CAS No. 1935-18-8

(+-)-Palmitoyl carnitine

Cat. No.: B157527
CAS No.: 1935-18-8
M. Wt: 399.6 g/mol
InChI Key: XOMRRQXKHMYMOC-UHFFFAOYSA-N
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Description

Palmitoylcarnitine is an ester derivative of carnitine and palmitic acid that serves as a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids . Its primary biochemical function is to enable the transport of activated long-chain fatty acids across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) system, a process essential for cellular energy production . This transport is mediated by the carnitine palmitoyltransferase (CPT) enzyme system, where CPT-I converts palmitoyl-CoA to palmitoylcarnitine on the cytosolic side, and CPT-II reconverts it to palmitoyl-CoA within the mitochondrial matrix, making it available for energy generation through beta-oxidation and the tricarboxylic acid (TCA) cycle . Beyond its canonical role in energy metabolism, palmitoylcarnitine has emerged as a molecule of significant interest in pathophysiological research. Studies have shown that the accumulation of long-chain acylcarnitines like palmitoylcarnitine is associated with mitochondrial dysfunction and metabolic stress, observed in conditions such as insulin resistance and type 2 diabetes . Furthermore, palmitoylcarnitine has been investigated for its role in cellular signaling, including the regulation of caspase activity, where it can stimulate apoptosis, contrasting with the inhibitory effect of L-carnitine . Recent research has also revealed its potential pro-inflammatory effects, such as inducing the secretion of IL-6 and causing rapid calcium (Ca²⁺) influx in certain prostate cancer cell lines, suggesting a role in the tumor microenvironment . A novel and promising area of investigation is its anticoagulant function; palmitoylcarnitine has been found to directly interact with and potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), thereby promoting fibrinolysis and inhibiting thrombosis in vivo, with minimal bleeding complications . This diverse spectrum of biological activities makes Palmitoylcarnitine an invaluable tool for researchers studying fundamental biochemistry, metabolic diseases, cancer metabolism, cardiovascular biology, and novel antithrombotic therapies. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRRQXKHMYMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895028
Record name Palmitoylcarnitine
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Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935-18-8
Record name (±)-Palmitoyl carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1935-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoylcarnitine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoylcarnitine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL CARNITINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action & Toxicity of (+-)-Palmitoyl Carnitine in Mitochondria

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mechanism of action of (+-)-Palmitoyl carnitine (PalC) in mitochondria. It is structured to serve researchers and drug development professionals, moving from molecular mechanisms to validated experimental protocols.

Executive Summary

This compound (PalC) represents a critical junction between mitochondrial bioenergetics and lipotoxicity. While the L-isomer is the physiological intermediate of long-chain fatty acid (LCFA) transport, the racemic mixture—often utilized in toxicological and membrane dynamic studies—exhibits a dualistic mechanism of action. At physiological concentrations (<5 µM), the L-fraction drives


-oxidation and oxidative phosphorylation (OXPHOS). However, at supraphysiological concentrations (>10 µM), the amphiphilic nature of the molecule dominates, driving membrane permeabilization, uncoupling of the electron transport chain (ETC), and induction of the Mitochondrial Permeability Transition Pore (mPTP).

This guide delineates the transition from metabolic substrate to bioenergetic toxin, providing the experimental framework to quantify these states.

Physicochemical & Metabolic Profile[1][2][3]

The Amphiphilic Structure

Palmitoyl carnitine is a zwitterionic surfactant consisting of a long hydrophobic palmitoyl tail (C16) and a polar carnitine head group.

  • Critical Micelle Concentration (CMC):

    
     15–20 µM in saline buffers.
    
  • Membrane Interaction: The acyl tail inserts into the mitochondrial inner membrane (MIM), while the positive charge of the quaternary ammonium interacts with phospholipid headgroups. This insertion alters membrane fluidity and curvature.

Racemic vs. Enantiomeric Specificity

The distinction between the racemic mixture (+-) and the physiological L-isomer is critical for experimental design:

  • L-Palmitoyl carnitine: Recognized by Carnitine Palmitoyltransferase 2 (CPT2) on the inner membrane; converted to Palmitoyl-CoA for

    
    -oxidation.
    
  • D-Palmitoyl carnitine: Not a substrate for

    
    -oxidation. It acts as a competitive inhibitor  of carnitine acyltransferases (CPT1/CPT2) and the Carnitine-Acylcarnitine Translocase (CACT), effectively blocking fatty acid flux while retaining the physicochemical toxicity (surfactant effect) of the L-isomer.
    

Mechanisms of Action[1][4][5]

Physiological Transport (L-Isomer)

Under homeostatic conditions, PalC shuttles long-chain fatty acids across the impermeable inner mitochondrial membrane (IMM).

  • Formation: Palmitoyl-CoA + Carnitine

    
     Palmitoyl carnitine + CoA (Outer Membrane).
    
  • Translocation: PalC enters the matrix via CACT in exchange for free carnitine.

  • Re-esterification: Palmitoyl carnitine + CoA

    
     Palmitoyl-CoA + Carnitine (Inner Membrane).
    
Pathological Mechanisms (Toxicity)

When accumulation exceeds metabolic capacity (ischemia, CPT2 deficiency) or during exogenous loading of the racemic mixture, three distinct toxicity mechanisms emerge.

A. Protonophoric Uncoupling (The "Mild" Toxicity)

PalC acts as a weak protonophore. The protonated form can flip-flop across the IMM, dissipating the electrochemical proton gradient (


).
  • Effect: Increases State 4 respiration (leak) and decreases ADP/O ratio.

  • Causality: Non-specific membrane insertion increases proton conductance

    
    .
    
B. Surfactant-Induced Membrane Permeabilization

As concentrations approach the CMC, PalC acts as a detergent.

  • Mechanism: Solubilization of lipid bilayers and disruption of supercomplexes (respirasomes).

  • Result: Loss of membrane potential, release of Cytochrome c, and irreversible respiratory failure.

C. Induction of mPTP Opening

PalC is a potent inducer of the Mitochondrial Permeability Transition Pore (mPTP), a non-selective channel leading to organelle swelling and rupture.

  • Trigger: PalC sensitizes the pore to Calcium (

    
    ).
    
  • Pathway: PalC interaction with the Adenine Nucleotide Translocator (ANT)—a regulatory component of mPTP—locks the pore in the open conformation, especially under high

    
     loads.
    

Visualization of Signaling & Toxicity

The following diagram illustrates the bifurcation between the physiological transport pathway and the toxicity pathways induced by accumulation/racemic inhibition.

PalC_Mechanism node_substrate Palmitoyl-CoA (Cytosol) node_palc This compound (Intermembrane Space) node_substrate->node_palc CPT1 (OMM) node_transport CACT / CPT2 (Transport & Conversion) node_palc->node_transport L-Isomer (Physiological) node_inhib D-Isomer Inhibition (Blocks CPT2/CACT) node_palc->node_inhib D-Isomer (Competitive) node_uncouple Protonophoric Uncoupling (Dissipates ΔΨm) node_palc->node_uncouple Accumulation (>5µM) node_mptp mPTP Opening (Swelling/Cyt c Release) node_palc->node_mptp Sensitization to Ca2+ node_detergent Surfactant Effect (Membrane Lysis >15µM) node_palc->node_detergent CMC Reached node_betaox Beta-Oxidation (ATP Generation) node_transport->node_betaox node_inhib->node_transport Blocks node_mptp->node_betaox Collapses Bioenergetics

Figure 1: Mechanistic bifurcation of Palmitoyl carnitine. Green paths indicate physiological metabolism; Red/Black paths indicate toxicity mechanisms driven by accumulation and racemic inhibition.

Experimental Protocols

Protocol A: Assessment of Respiratory Toxicity (High-Resolution Respirometry)

Objective: Differentiate between substrate utilization and uncoupling/inhibition toxicity. System: Oroboros O2k or Agilent Seahorse XF.

  • Preparation: Isolate mitochondria from rat liver or heart using differential centrifugation (700g spin

    
     supernatant 
    
    
    
    10,000g spin). Resuspend in MIR05 buffer (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).
    • Note: BSA is critical to sequester free fatty acids; however, to measure PalC toxicity, low-BSA or BSA-free buffer may be required to observe the surfactant effect at lower nominal concentrations.

  • Basal Respiration: Add mitochondria (100 µg protein/mL) and Malate (2 mM) + Glutamate (10 mM) to support Complex I.

  • Titration Step:

    • Titrate this compound in 2 µM steps (Range: 0–20 µM).

    • Observation 1 (0–5 µM): Increase in respiration (L-isomer fueling).

    • Observation 2 (>10 µM): Sharp spike in respiration (Uncoupling) followed by rapid decline (Inhibition/Lysis) if ADP is present.

  • State 3/4 Assessment:

    • Add ADP (2.5 mM). Observe State 3 rate.

    • Add Oligomycin (2.5 µM). Observe State 4 (Leak).

    • Validation: If PalC is uncoupling, the rate after Oligomycin will remain high compared to controls.

Protocol B: Mitochondrial Swelling Assay (mPTP)

Objective: Quantify mPTP induction by PalC.

  • Setup: Use a spectrophotometer set to 540 nm (absorbance).

  • Buffer: Swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM Na2HPO4, pH 7.4). No BSA .

  • Baseline: Add mitochondria (0.5 mg/mL). Record stable baseline for 60s.

  • Induction:

    • Control: Add

      
       (50 µM). Observe slow/minimal swelling.
      
    • Treatment: Add (+-)-PalC (5 µM or 10 µM) +

      
       (50 µM).
      
  • Readout: A rapid decrease in Absorbance (A540) indicates mitochondrial swelling (matrix expansion and membrane rupture).

  • Validation: Pre-incubate with Cyclosporin A (CsA) (1 µM). If swelling is inhibited, the mechanism is mPTP-dependent. If swelling persists, it is due to non-specific detergent lysis.

Data Synthesis: Concentration-Dependent Effects[1][4]

Concentration (µM)Dominant MechanismBioenergetic PhenotypeKey Biomarker Change
0.5 – 5.0 Metabolic Substrate (L-form)Coupled RespirationIncreased State 3 Respiration; Stable

.
5.0 – 10.0 Uncoupling / Mild Inhibition"Leak" RespirationIncreased State 4; Slight drop in

.
10.0 – 20.0 mPTP Induction / SurfactantDepolarizationRapid loss of

; Swelling (A540

).
> 20.0 Detergent LysisIrreversible DamageRelease of Citrate Synthase/Cytochrome c.

Experimental Workflow Diagram

Workflow start Isolated Mitochondria treat Add (+-)-PalC (Titration) start->treat resp Respirometry (O2 Flux) treat->resp Buffer + BSA swell Swelling Assay (Abs 540nm) treat->swell Buffer - BSA + Ca2+ res_out1 State 3 Increase (Substrate Effect) resp->res_out1 < 5µM res_out2 Oligomycin-Insensitive Rate (Uncoupling) resp->res_out2 > 10µM swell_out Absorbance Drop (mPTP Opening) swell->swell_out Inhibited by CsA?

Figure 2: Decision matrix for experimental validation of PalC toxicity. Note the buffer composition (BSA presence) drastically alters the effective free concentration.

References

  • Mitochondrial fatty acid oxidation disorders. Source: Taylor & Francis. URL:[Link]

  • Palmitoylcarnitine, a surface-active metabolite. Source:[1][2] PubMed (J Lipid Res). URL:[Link]

  • Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. Source: PubMed. URL:[Link]

  • Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. Source: PubMed Central (PLoS One). URL:[Link]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria. Source: Agilent Technologies. URL:[Link]

Sources

An In-Depth Technical Guide to the Structure and Function of (+-)-Palmitoyl Carnitine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (+-)-Palmitoyl carnitine, a pivotal molecule in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles, analytical methodologies, and the multifaceted physiological and pathological roles of this long-chain acylcarnitine.

The Molecular Architecture and Physicochemical Properties of Palmitoyl Carnitine

(+/-)-Palmitoyl carnitine is an ester derivative of carnitine, formed from the sixteen-carbon saturated fatty acid, palmitic acid. Its chemical formula is C₂₃H₄₅NO₄, with a molecular weight of 399.61 g/mol .[1][2] The structure is amphiphilic, possessing a hydrophilic quaternary ammonium and carboxylate head group from the carnitine moiety and a long, hydrophobic palmitoyl tail.[1] This dual nature imparts surfactant-like properties, allowing it to interact with and even solubilize biological membranes, a characteristic that is central to both its physiological function and its pathological effects.[1][2]

PropertyValueReference
Molecular Formula C₂₃H₄₅NO₄[1]
Molecular Weight 399.61 g/mol [1]
IUPAC Name (3R)-3-(hexadecanoyloxy)-4-(trimethylazaniumyl)butanoate[1]
Key Structural Feature Amphiphilic[1]

The Central Role of Palmitoyl Carnitine in Fatty Acid Metabolism: The Carnitine Shuttle

The primary and most well-understood function of palmitoyl carnitine is its role as an indispensable intermediate in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.[1][2] Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, cannot directly cross the inner mitochondrial membrane.[2] The carnitine shuttle, a multi-enzyme system, facilitates this transport.

The process begins with the activation of palmitic acid to palmitoyl-CoA in the cytoplasm.[2] The subsequent steps are as follows:

  • Esterification: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming palmitoyl carnitine and releasing Coenzyme A (CoA).[1][2]

  • Translocation: Palmitoyl carnitine is then transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) .[2][3]

  • Re-esterification: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, reverses the process, transferring the palmitoyl group from palmitoyl carnitine back to CoA to reform palmitoyl-CoA.[1][2] The liberated L-carnitine is then transported back to the cytosol by CACT.[4]

This intricate shuttle system ensures a steady supply of fatty acids for energy production through β-oxidation and the tricarboxylic acid (TCA) cycle.[5]

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Palmitoyl_CoA_cyto Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CoA_cyto CoA CPT1->CoA_cyto releases Palmitoylcarnitine_ims Palmitoyl carnitine CPT1->Palmitoylcarnitine_ims forms CACT CACT Palmitoylcarnitine_ims->CACT CPT2 CPT2 Palmitoylcarnitine_ims->CPT2 transported by CACT CACT->L_Carnitine_cyto CACT->Palmitoylcarnitine_ims Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix reforms L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix releases Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT recycled CoA_matrix CoA CoA_matrix->CPT2

Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.

Pathophysiological Implications of Altered Palmitoyl Carnitine Metabolism

Disruptions in the delicate balance of palmitoyl carnitine synthesis, transport, and utilization can have profound pathological consequences.

Genetic Deficiencies of the Carnitine Shuttle

Inherited defects in the enzymes of the carnitine shuttle lead to a group of metabolic disorders characterized by impaired fatty acid oxidation.

  • CPT1 Deficiency: This rare autosomal recessive disorder prevents the entry of long-chain fatty acids into the mitochondria for oxidation.[6] Symptoms are often triggered by fasting or illness and include hypoketotic hypoglycemia, hepatomegaly, and liver dysfunction.[6]

  • CPT2 Deficiency: This is the most common inherited disorder of long-chain fatty acid oxidation affecting skeletal muscle.[7] It presents with a spectrum of severity, from a lethal neonatal form to a milder myopathic form characterized by exercise-induced muscle pain and myoglobinuria.[7]

  • CACT Deficiency: This severe disorder typically presents in the neonatal period with life-threatening episodes of hypoketotic hypoglycemia, hyperammonemia, cardiomyopathy, and arrhythmias.[8][9][10]

Palmitoyl Carnitine Accumulation and Cellular Dysfunction

Under conditions of metabolic stress, such as myocardial ischemia or insulin resistance, the rate of fatty acid influx into the mitochondria can exceed the capacity of β-oxidation. This leads to an accumulation of acylcarnitines, including palmitoyl carnitine.[11] This accumulation is not benign and can contribute to cellular damage through several mechanisms:

  • Membrane Disruption: Due to its detergent-like properties, high concentrations of palmitoyl carnitine can disrupt the integrity of cellular membranes, including the sarcolemma and mitochondrial membranes.[1][2]

  • Mitochondrial Dysfunction: Elevated levels of palmitoyl carnitine have been shown to induce mitochondrial dysfunction, including depolarization of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[12]

  • Modulation of Ion Channels: Palmitoyl carnitine can directly interact with and modulate the activity of various ion channels, including L-type calcium channels and ATP-sensitive potassium (KATP) channels.[13][14][15] This can contribute to cardiac arrhythmias observed during ischemia.

  • Pro-inflammatory Signaling: In the context of prostate cancer, elevated levels of palmitoyl carnitine have been shown to increase the expression and secretion of the pro-inflammatory cytokine IL-6 and induce a rapid influx of calcium.[4][16]

  • Induction of Apoptosis: The balance between L-carnitine and palmitoyl carnitine may play a role in regulating caspase activity and apoptosis.[17] An increase in palmitoyl carnitine formation has been observed during Fas-mediated apoptosis.[17]

Palmitoylcarnitine_Pathology cluster_effects Cellular Effects PC_Accumulation Palmitoyl Carnitine Accumulation Membrane_Disruption Membrane Disruption PC_Accumulation->Membrane_Disruption Mito_Dysfunction Mitochondrial Dysfunction PC_Accumulation->Mito_Dysfunction Ion_Channel_Mod Ion Channel Modulation PC_Accumulation->Ion_Channel_Mod Pro_Inflammatory Pro-inflammatory Signaling (e.g., IL-6) PC_Accumulation->Pro_Inflammatory Apoptosis Apoptosis PC_Accumulation->Apoptosis Mito_Dysfunction->Apoptosis contributes to Pro_Inflammatory->Apoptosis can lead to

Caption: Pathological consequences of elevated palmitoyl carnitine levels.

Methodologies for the Study of Palmitoyl Carnitine

Quantification of Palmitoyl Carnitine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acylcarnitines, including palmitoyl carnitine, in biological samples.[18]

Principle: This technique separates acylcarnitines based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[19][20]

Step-by-Step Protocol for Plasma Sample Analysis:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard working stock solution (containing deuterated palmitoyl carnitine).[21]

    • Vortex the sample for 10 seconds and incubate at room temperature for 10 minutes.[21]

    • Add 300 µL of ice-cold methanol to precipitate proteins.[21]

    • Vortex again for 10 seconds and then centrifuge at 4000 rpm for 10 minutes.[21]

    • Transfer 100 µL of the supernatant to a clean vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[21]

    • Vortex for 10 seconds before injection into the LC-MS/MS system.[21]

  • Chromatographic Separation:

    • Utilize a suitable column for retaining polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) silica column.[19][20][22]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[19]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl carnitine400.485.1
d3-Palmitoyl carnitine (Internal Standard)403.485.1
Measurement of Carnitine Palmitoyltransferase (CPT) Activity

Assaying the activity of CPT enzymes is crucial for diagnosing CPT deficiencies and for research into fatty acid metabolism.

4.2.1. Colorimetric Assay for CPT1 Activity

Principle: This assay measures the activity of CPT1 by detecting the release of Coenzyme A (CoA) when palmitoyl-CoA and L-carnitine are converted to palmitoyl carnitine. The free CoA reacts with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product (TNB) that can be measured spectrophotometrically at 412 nm.[23]

Step-by-Step Protocol:

  • Sample Preparation: Prepare tissue or cell homogenates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, DTNB, and L-carnitine.

  • Initiation of Reaction: Add the sample homogenate to the reaction mixture and pre-incubate. Initiate the reaction by adding palmitoyl-CoA.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: The rate of increase in absorbance is directly proportional to the CPT1 activity.

4.2.2. Mass Spectrometry-Based Assay for CPT2 Activity

Principle: This highly sensitive and specific method measures CPT2 activity by quantifying the formation of a product in a coupled enzyme reaction. Palmitoyl carnitine is converted by CPT2 to free carnitine, which is then used by carnitine acetyltransferase (CAT) to form acetylcarnitine. The amount of acetylcarnitine produced, quantified by LC-MS/MS, is directly proportional to the CPT2 activity.[1]

Step-by-Step Protocol:

  • Sample Preparation: Prepare tissue homogenates (e.g., from muscle biopsy) or lymphocyte pellets.

  • Reaction Mixture: Prepare a single-tube reaction mixture containing buffer, palmitoyl carnitine, acetyl-CoA, and carnitine acetyltransferase.

  • Initiation and Incubation: Add the sample to the reaction mixture and incubate at a controlled temperature for a specific time.

  • Reaction Termination and Sample Processing: Stop the reaction (e.g., by adding a strong acid) and process the sample for LC-MS/MS analysis as described above for acylcarnitines.

  • Quantification: Quantify the amount of acetylcarnitine produced using LC-MS/MS with an appropriate internal standard.

  • Calculation: The CPT2 activity is calculated based on the amount of acetylcarnitine formed per unit of time and protein concentration.

Conclusion and Future Directions

(+/-)-Palmitoyl carnitine is a molecule of central importance in cellular energy metabolism. Its primary role as a carrier of long-chain fatty acids into the mitochondria is well-established, and the clinical consequences of defects in this pathway are significant. Emerging research continues to unveil more nuanced roles for palmitoyl carnitine in cellular signaling, ion channel regulation, and the pathogenesis of a range of diseases beyond inherited metabolic disorders.

For researchers and drug development professionals, a thorough understanding of palmitoyl carnitine's biochemistry and the methodologies to study it are paramount. The continued development of sensitive analytical techniques will further elucidate the complex interplay between palmitoyl carnitine metabolism and cellular function in both health and disease, potentially revealing new therapeutic targets for a variety of metabolic and inflammatory conditions.

References

  • PubMed. (2002). Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue. [Link]

  • Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]

  • Elabscience. (n.d.). Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit. [Link]

  • ResearchGate. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of β -oxidation in mice | Request PDF. [Link]

  • PubMed. (2000). Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine. [Link]

  • PubMed Central. (2015). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. [Link]

  • PubMed. (2019). Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening. [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Nicklaus Children's Hospital. (2019). Carnitine Palmitoyl Transferase. [Link]

  • PubMed. (2018). Effects of Carnitine Palmitoyltransferases on Cancer Cellular Senescence. [Link]

  • PubMed. (1991). Direct activation of Ca2+ channels by palmitoyl carnitine, a putative endogenous ligand. [Link]

  • Taylor & Francis Online. (n.d.). Carnitine-acylcarnitine translocase – Knowledge and References. [Link]

  • PubMed Central. (2016). Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer. [Link]

  • PubMed Central. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. [Link]

  • Wikipedia. (n.d.). Palmitoylcarnitine. [Link]

  • ResearchGate. (2015). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. [Link]

  • PubMed. (2016). Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer. [Link]

  • Taylor & Francis Online. (n.d.). Palmitoylcarnitine – Knowledge and References. [Link]

  • PubMed. (2014). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. [Link]

  • PubMed. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice. [Link]

  • PubMed. (1998). Different Sensitivities of CPT I and CPT II for Inhibition by L-Aminocarnitine in Human Skeletal Muscle. [Link]

  • PubMed Central. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. [Link]

  • YouTube. (2014). Tuning the Signaling Output of Protein Kinase C. [Link]

  • NCBI Bookshelf. (2022). Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews®. [Link]

  • MedlinePlus. (2015). Carnitine-acylcarnitine translocase deficiency. [Link]

  • NCBI Bookshelf. (2004). Carnitine Palmitoyltransferase II Deficiency - GeneReviews®. [Link]

  • ResearchGate. (2016). (PDF) How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. [Link]

  • Patsnap. (2024). What are CPT1 inhibitors and how do they work?. [Link]

  • PubMed. (1995). Activation and inhibition of reconstituted cardiac L-type calcium channels by palmitoyl-L-carnitine. [Link]

  • PubMed. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. [Link]

  • MDPI. (2016). Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach. [Link]

  • HRSA. (n.d.). Carnitine-Acylcarnitine Translocase Deficiency | Newborn Screening. [Link]

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Topic: The Role of (+-)-Palmitoyl Carnitine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The carnitine shuttle is fundamental to neuronal energy homeostasis, facilitating the transport of long-chain fatty acids into mitochondria for β-oxidation. While L-carnitine and its acetylated form are widely recognized for their neuroprotective properties, recent evidence casts a shadow on specific long-chain acylcarnitines. This guide delves into the complex and often contradictory role of (+-)-Palmitoyl Carnitine, a key metabolite that has emerged not merely as a biomarker of aging and metabolic dysregulation, but as a potential pathogenic driver in neurodegenerative disease models, particularly Alzheimer's disease. We will dissect the molecular mechanisms by which elevated palmitoyl carnitine levels can induce mitochondrial dysfunction, calcium dyshomeostasis, tau hyperphosphorylation, and neuroinflammation. This document provides a Senior Application Scientist's perspective on the causality behind experimental choices, offers detailed, self-validating protocols for investigating these phenomena, and synthesizes the current understanding to inform future therapeutic strategies targeting metabolic dysfunction in neurodegeneration.

Introduction: The Carnitine Shuttle and the Double-Edged Sword of Acylcarnitines

The brain is the most energy-demanding organ, and while glucose is its primary fuel, fatty acid metabolism plays a critical, albeit complex, role in neuronal health. The transport of long-chain fatty acids across the inner mitochondrial membrane is a rate-limiting step for their oxidation and is entirely dependent on the carnitine shuttle system. In this system, carnitine palmitoyltransferase 1 (CPT1) converts fatty acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT).[1] Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, releasing the fatty acyl-CoA for β-oxidation.[1][2]

Metabolic inflexibility and mitochondrial dysfunction are hallmarks of neurodegenerative diseases.[3] In this context, acylcarnitines have a dual identity. L-carnitine and acetyl-L-carnitine (ALCAR) are neuroprotective, shown to enhance mitochondrial respiration and combat oxidative stress.[4][5] However, the accumulation of specific long-chain species, such as palmitoyl carnitine, suggests a different story. Studies have identified significantly increased levels of palmitoyl-L-carnitine in aged mice, pointing to a potential link between age-related metabolic shifts and the pathogenesis of Alzheimer's disease (AD).[6][7] This guide addresses the central question: Is the accumulation of palmitoyl carnitine a consequence of neuronal dysfunction, or is it an upstream instigator of the neurodegenerative cascade?

The Pathogenic Cascade of Palmitoyl Carnitine in Alzheimer's Disease Models

Emerging research strongly implicates elevated palmitoyl carnitine as a neurotoxic agent that can initiate a cascade of events culminating in key pathological features of AD.[8] This challenges the traditional view of its role as a simple metabolic intermediate.

Core Mechanism: From Metabolic Stress to Tau Pathology

The primary pathogenic mechanism involves a triad of mitochondrial dysfunction, calcium overload, and kinase activation.[6][9] Studies using the SH-SY5Y neuronal cell line show that treatment with palmitoyl-L-carnitine directly enhances tau phosphorylation, a central element of neurofibrillary tangles in AD.[7]

This process unfolds through a precise sequence of events:

  • Mitochondrial Fission and Dysfunction: Palmitoyl carnitine induces excessive mitochondrial fission, a process where mitochondria fragment into smaller, often less functional units. This is evidenced by the phosphorylation of key fission proteins like Dynamin-related protein 1 (DRP1).[9] This disruption of mitochondrial dynamics is a direct precursor to broader cellular distress.

  • Intracellular Calcium (Ca2+) Overload: The dysfunctional, fragmented mitochondria exhibit impaired calcium buffering capacity.[6] Concurrently, palmitoyl carnitine can directly interact with cellular membranes, further disrupting calcium homeostasis and leading to a significant elevation of cytosolic Ca2+ levels.[6][8]

  • Activation of Tau Kinases: The sustained increase in intracellular Ca2+ acts as a potent secondary messenger, activating multiple downstream enzymes. This includes the calcium-dependent protease calpain and key tau kinases such as Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) .[6][7]

  • Tau Hyperphosphorylation: The activation of GSK-3β and CDK5 leads directly to the hyperphosphorylation of the tau protein at multiple disease-associated sites (e.g., T181, S262, S396/404), promoting its detachment from microtubules and aggregation into tangles.[6][9]

This linear, causal chain provides a robust framework for understanding how a single metabolite, when dysregulated, can drive a core aspect of AD pathology.

Palmitoyl_Carnitine_Pathway PC This compound (Elevated Levels) Mito Mitochondrial Dysfunction (Increased Fission) PC->Mito Ca Intracellular Ca2+ Overload Mito->Ca Impaired Ca2+ Buffering Kinase Activation of Tau Kinases (GSK-3β, CDK5/p25, Calpain) Ca->Kinase pTau Tau Hyperphosphorylation (Neurofibrillary Tangles) Kinase->pTau

Caption: Palmitoyl Carnitine-Induced Tau Phosphorylation Pathway.

The Neuroinflammatory Axis

The pathogenic influence of palmitoyl carnitine extends beyond direct kinase activation to fuel neuroinflammation. The initial mitochondrial dysfunction serves as a potent damage-associated molecular pattern (DAMP).

  • IKK/NF-κB Activation: Damaged mitochondria can recruit the IKK complex, leading to the activation of the master inflammatory transcription factor, NF-κB. This drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are themselves known to potentiate GSK-3β activity, creating a vicious feedback loop that worsens tau pathology.[6][8]

  • NLRP3 Inflammasome Assembly: Mitochondrial stress also promotes the assembly of the NLRP3 inflammasome, which activates caspase-1 and leads to the secretion of highly inflammatory cytokines IL-1β and IL-18. Aberrant activation of CDK5 has been linked to this pathway.[6][8]

Induction of Apoptosis

The combination of chronic mitochondrial stress, calcium overload, and inflammation creates an environment ripe for programmed cell death. The accumulation of long-chain acylcarnitines can destabilize mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c.[3] This interplay between mitochondrial failure and calcium dysregulation is a well-established accelerator of neuronal dysfunction and apoptosis in neurodegenerative diseases.[6]

Experimental Workflows and Protocols

To rigorously test the hypotheses outlined above, a series of validated experimental systems is required. The following protocols are designed to be self-validating, with clear causality between the intervention and the measured outcomes.

In Vitro Modeling: Investigating the Neurotoxic Cascade in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used and accepted model for studying the fundamental mechanisms of neurodegeneration.[6]

  • Rationale: Palmitoyl carnitine is a lipid and has poor solubility in aqueous cell culture media. Conjugating it to Bovine Serum Albumin (BSA) mimics its physiological transport by albumin in the blood and ensures effective delivery to the cells in a non-toxic manner.

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Dissolve this compound chloride (e.g., Sigma-Aldrich) in absolute ethanol to a concentration of 5 mM.[6]

    • Solubilization: Heat the solution to 40°C for at least 2 hours, vortexing intermittently to ensure complete dissolution.[6]

    • Sterilization: Filter the palmitoyl carnitine-ethanol solution through a 0.45 μm syringe filter. Filter a control solution of absolute ethanol in parallel.[6]

    • BSA Conjugation: Prepare a 10% (w/v) BSA solution in sterile cell culture grade water and pre-warm it to 40°C.

    • Complex Formation: While vortexing the 10% BSA solution, slowly add the filtered palmitoyl carnitine-ethanol solution at a 1:100 ratio (e.g., 100 μL of 5 mM palmitoyl carnitine into 10 mL of 10% BSA). This results in a final stock concentration of 50 μM palmitoyl carnitine conjugated to BSA.[6] Prepare a BSA-vehicle control by adding the filtered ethanol in the same ratio.

    • Cell Treatment: Dilute the 50 μM BSA-Palmitoyl Carnitine stock solution to the desired final working concentrations (e.g., 5-20 μM) in complete cell culture medium for treating SH-SY5Y cells.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 5mM Palmitoyl Carnitine in Ethanol prep3 Conjugate to create 50µM BSA-PC Stock prep1->prep3 prep2 Prepare 10% BSA Solution prep2->prep3 treat Treat SH-SY5Y Cells (e.g., 24h) prep3->treat lysis Cell Lysis / Fixation treat->lysis wb Western Blot (p-Tau, p-DRP1) lysis->wb ca Calcium Imaging (Fluo-4 AM) lysis->ca apop Apoptosis Assay (TUNEL) lysis->apop

Caption: Experimental workflow for in vitro analysis of palmitoyl carnitine.

Quantification of Palmitoyl Carnitine in Biological Samples
  • Rationale: To correlate in vitro findings with in vivo pathology, accurate measurement of endogenous acylcarnitines in plasma or brain tissue is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed as it provides excellent retention for polar compounds like acylcarnitines.[10]

  • Step-by-Step Methodology (Principles):

    • Sample Collection: Collect plasma (using EDTA tubes) or flash-freeze brain tissue samples from animal models (e.g., aged mice vs. young controls).

    • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-palmitoyl carnitine) to each sample. This is critical for accurate quantification as it corrects for sample loss during extraction and for matrix effects during ionization.[11]

    • Protein Precipitation/Extraction: Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins and extract small molecule metabolites, including acylcarnitines. Centrifuge to pellet the precipitate.

    • Sample Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be used for further purification.

    • LC-MS/MS Analysis:

      • Inject the supernatant onto a HILIC column.[10]

      • Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

      • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for palmitoyl carnitine and its specific product ion, providing a highly specific and quantitative signal.

    • Quantification: Calculate the concentration of endogenous palmitoyl carnitine by comparing the ratio of its peak area to the peak area of the deuterated internal standard against a standard curve.

Data Summary: Key Effects of Palmitoyl Carnitine

The following table summarizes the principal findings from cellular models investigating the impact of elevated this compound.

Parameter AssessedModel SystemKey FindingImplication for NeurodegenerationReference(s)
Tau Phosphorylation SH-SY5Y CellsIncreased at T181, S262, and S396/404 (PHF-1)Direct promotion of neurofibrillary tangle pathology[6][7][9]
Mitochondrial Dynamics SH-SY5Y CellsIncreased mitochondrial fission (pDRP1 S616)Impaired energy metabolism and cellular homeostasis[7][9]
Intracellular Calcium SH-SY5Y CellsIncreased cytosolic Ca2+ levelsTriggers excitotoxicity and activates pathogenic enzymes[6][7]
Apoptosis GeneralIncreased potential for apoptosisContributes directly to neuronal cell loss[3][6]
Inflammatory Signaling Neuronal ModelsUpregulated NF-κB and NLRP3 inflammasome pathwaysFuels chronic neuroinflammation, exacerbating pathology[6][8]

Implications for Drug Development and Future Directions

The identification of palmitoyl carnitine as a potentially toxic metabolite opens new therapeutic avenues focused on restoring metabolic balance in the aging brain.

  • Therapeutic Targets: Rather than focusing solely on downstream consequences like protein aggregates, strategies could target the upstream metabolic dysfunction. This might include developing interventions to:

    • Enhance the activity of carnitine palmitoyltransferase (CPT) enzymes to prevent the buildup of long-chain acylcarnitines.[2][6]

    • Reduce systemic levels of palmitoyl carnitine through dietary or pharmacological means.[8]

    • Stabilize mitochondrial function and calcium homeostasis to make neurons more resilient to metabolic stress.

  • Future Research:

    • Beyond Alzheimer's: The role of palmitoyl carnitine and other dysregulated acylcarnitines should be rigorously investigated in models of Parkinson's disease, ALS, and other neurodegenerative disorders where mitochondrial dysfunction is a known factor.

    • Upstream Causality: What causes the age-related increase in palmitoyl carnitine? Is it reduced CPT2 efficiency, altered substrate availability, or a combination of factors? Answering this is key to developing preventative strategies.

    • In Vivo Validation: While in vitro data is compelling, further validation in rodent models is crucial. This includes administering palmitoyl carnitine (e.g., via osmotic pumps) to assess its direct impact on cognition and pathology in vivo.

Conclusion

The evidence presented in this guide reframes this compound from a passive metabolite to an active and potentially pathogenic agent in the context of neurodegeneration. Its ability to single-handedly initiate a toxic cascade involving mitochondrial fragmentation, calcium overload, and tau hyperphosphorylation provides a compelling mechanistic link between age-related metabolic decline and the onset of cellular pathology seen in Alzheimer's disease. For researchers and drug developers, this highlights the critical importance of looking beyond traditional targets to the underlying metabolic dysregulation that may initiate and perpetuate the neurodegenerative process. Understanding and controlling the balance of the carnitine pool may hold significant promise for future therapeutic interventions.

References

  • Yoon, S., Lee, H., Lee, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE, 19(11), e0313507. [Link]

  • Yoon, S., Lee, H., Lee, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE. [Link]

  • Yoon, S., Lee, H., Lee, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PubMed. [Link]

  • Bousquet, M., St-Amour, I., Vandal, M., et al. (2019). Palmitic Acid-Enriched Diet Increases α-Synuclein and Tyrosine Hydroxylase Expression Levels in the Mouse Brain. Frontiers in Endocrinology. [Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 42(6), 1661–1675. [Link]

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  • Zhang, Y., Wang, Y., Zhang, L., et al. (2021). Carnitine palmitoyltransferase 1 (CPT1) alleviates oxidative stress and apoptosis of hippocampal neuron in response to beta-Amyloid peptide fragment Aβ25-35. Bioengineered, 12(1), 5440–5449. [Link]

  • Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., et al. (2017). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules, 22(12), 2205. [Link]

  • van der Velpen, V., Te Brinke, H., & van der Knaap, M. S. (2023). The Carnitine Palmitoyl-Transferase 2 Cascade Hypothesis for Alzheimer's Disease. Journal of Alzheimer's Disease Reports, 7(1), 939-946. [Link]

  • Yoon, S., Lee, H., Lee, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE. [Link]

  • Wu, S. T., & Britz-Cunningham, S. H. (2004). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice. Rapid Communications in Mass Spectrometry, 18(11), 1251–1258. [Link]

  • Fanning, S., Chou, V. P., & Wolozin, B. (2020). Upregulation of cellular palmitoylation mitigates α-synuclein accumulation and neurotoxicity. Acta Neuropathologica Communications, 8(1), 183. [Link]

  • Wang, Y., Chen, C., Liu, Y., et al. (2025). Augmenting Macrophages Apoptosis Induced by Carnitine Palmitoyl Transferase 1A Inhibition via Acetyl-CoA-Associated Protein Acetylation. Journal of Cellular and Molecular Medicine. [Link]

  • Zhang, Y., Wang, Y., Zhang, L., et al. (2021). Carnitine palmitoyltransferase 1 (CPT1) alleviates oxidative stress and apoptosis of hippocampal neuron in response to beta-Amyloid peptide fragment Aβ25-35. Taylor & Francis Online. [Link]

  • Wu, S. T., & Britz-Cunningham, S. H. (2004). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice. Bevital. [Link]

  • Chen, Y., Li, Z., He, L., et al. (2025). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Journal of Translational Medicine, 23(1), 226. [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity. Chemico-Biological Interactions, 186(1), 1-9. [Link]

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  • Kageyama, Y., Sugimoto, K., & Takehiko, T. (2019). The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines. International Journal of Molecular Sciences, 20(24), 6195. [Link]

  • Wikipedia. (n.d.). Palmitoylcarnitine. Wikipedia. [Link]

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(+-)-Palmitoyl Carnitine: The Biphasic Modulator of Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the dual nature of (+-)-Palmitoyl carnitine as both a critical metabolic substrate and a potent amphiphilic toxin—a distinction vital for experimental design in drug discovery.

An In-Depth Technical Guide for Metabolic Profiling and Toxicology

Executive Summary: The Substrate-Detergent Paradox

In mitochondrial research and drug development, This compound (PalC) serves a paradoxical role. Physiologically, the L-isomer is the obligate transport form of palmitate across the inner mitochondrial membrane (IMM), fueling


-oxidation. However, in experimental settings, PalC acts as a "double-edged sword." At low concentrations (<10 µM), it drives State 3 respiration; at higher concentrations, its amphiphilic tail exerts detergent-like effects, inducing membrane depolarization, mitochondrial permeability transition pore (mPTP) opening, and cell death.

This guide provides the technical framework to utilize PalC effectively in bioenergetic assays while controlling for its stereochemical and physicochemical liabilities.

Molecular Mechanism: The Carnitine Shuttle System

Long-chain fatty acids (LCFA) like palmitate cannot passively diffuse into the mitochondrial matrix. They rely on the Carnitine Shuttle , a three-step enzymatic relay. Understanding this pathway is critical when using PalC to bypass CPT1 during respirometry assays.

The Transport Cascade
  • Activation: Palmitate is converted to Palmitoyl-CoA by Acyl-CoA Synthetase (ACS) in the outer mitochondrial membrane (OMM).

  • Transesterification (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) converts Palmitoyl-CoA + L-Carnitine

    
    Palmitoylcarnitine  + CoA. This is the rate-limiting step.
    
  • Translocation (CACT): Carnitine-Acylcarnitine Translocase (CACT) antiports Palmitoylcarnitine into the matrix in exchange for free carnitine.

  • Re-esterification (CPT2): CPT2 reconverts Palmitoylcarnitine + CoA

    
     Palmitoyl-CoA + L-Carnitine.
    

Technical Insight: When you add Palmitoylcarnitine exogenously to permeabilized cells or isolated mitochondria, you bypass CPT1 . This allows you to isolate defects in the IMM transporters (CACT) or matrix enzymes (


-oxidation/TCA) specifically.
Pathway Visualization

CarnitineShuttle cluster_cytosol Cytosol / OMM cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix PalCoA_Out Palmitoyl-CoA CPT1 CPT1 (Rate Limiting) PalCoA_Out->CPT1 Carnitine_Out L-Carnitine Carnitine_Out->CPT1 PalC_IMS Palmitoylcarnitine CPT1->PalC_IMS Conversion CACT CACT (Translocase) PalC_IMS->CACT Import CPT2 CPT2 CACT->CPT2 PalCoA_In Palmitoyl-CoA CPT2->PalCoA_In Re-esterification BetaOx Beta-Oxidation (NADH/FADH2) PalCoA_In->BetaOx Energy Production

Figure 1: The Carnitine Shuttle mechanism. Exogenous Palmitoylcarnitine enters at the IMS level, bypassing CPT1 regulation.

Experimental Protocol: Mitochondrial Respiration Assay

This protocol is designed for High-Resolution Respirometry (Oxygraphy) or Seahorse XF Analyzers . It validates Fatty Acid Oxidation (FAO) capacity.[1]

The Stereochemical Trap: (+-) vs. L-

Commercially available Palmitoylcarnitine is often sold as a racemic mixture: (+-)-Palmitoylcarnitine (DL-Palmitoylcarnitine).

  • L-isomer: The active biological substrate.

  • D-isomer: Competitively inhibits CPT2 and CACT.

  • Implication: Using the racemate (+-) effectively halves the active substrate concentration while introducing a competitive inhibitor. Recommendation: Always use L-Palmitoylcarnitine for kinetic studies. Use (+-) only for non-specific membrane perturbation studies or if cost is prohibitive (correcting for concentration).

Protocol: Palmitoylcarnitine-Driven Respiration (Permeabilized Cells)

Objective: Measure State 3 (ADP-stimulated) respiration driven by long-chain fatty acids.

Reagents:

  • Buffer: MiR05 (mitochondrial respiration medium).

  • Substrate: L-Palmitoylcarnitine (Stock: 10 mM in water/ethanol).

  • Co-substrate: Malate (Stock: 0.5 M). Required to spark the TCA cycle.

  • Coupling Agent: ADP (Stock: 0.5 M).

Workflow:

  • Baseline: Add permeabilized cells/mitochondria to chamber. Monitor endogenous respiration.

  • Add Malate (2 mM): Supports entry of Acetyl-CoA into TCA cycle. (State 2).[2][3]

  • Add Palmitoylcarnitine (Titration 5 µM – 15 µM):

    • Caution: Do not exceed 20 µM initially.

    • Observe O2 flux. This represents "Leak" respiration with substrate.

  • Add ADP (2.5 mM): Induces State 3 Respiration .

    • Observation: Rapid increase in O2 consumption.

  • Add Oligomycin (2.5 µM): Inhibits ATP Synthase. Returns to State 4o (Leak).

  • Add FCCP (Titration): Measure maximal capacity (ETS).

Data Interpretation Table
StateReagents AddedPhysiological MeaningExpected Response (Healthy)
Leak (State 2) Malate + PalCProton leak with substrate presentLow, stable O2 flux
OXPHOS (State 3) + ADPATP production capacity via FAO6-10x increase over Leak
Lipotoxicity High [PalC] (>50µM)Membrane detergent effectLoss of RCR (State 3 = State 4); Rapid O2 spike followed by crash
CPT2 Defect Malate + PalC + ADPInability to use LCFANo response to ADP (requires Octanoylcarnitine control)

Pathophysiological Impact: The "Detergent" Mechanism

When Palmitoylcarnitine accumulates (e.g., during ischemia when


-oxidation stalls), it transitions from a fuel source to a toxin. This is a critical consideration for safety pharmacology.
Mechanisms of Toxicity[4]
  • Amphiphilic Disruption: PalC possesses a long hydrophobic tail and a polar head group, acting as a surfactant. It integrates into the lipid bilayer, altering membrane fluidity.

  • Ion Channel Inhibition: It inhibits the Na+/K+ ATPase and modifies L-type Ca2+ channels, leading to cytosolic Calcium overload.

  • mPTP Opening: High concentrations depolarize the IMM directly, triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing cell death.

Visualization: The Biphasic Switch

ToxicitySwitch cluster_phys Physiological (<10 µM) cluster_tox Pathological (>20 µM) Low_PalC Low [PalC] Resp State 3 Respiration Low_PalC->Resp ATP ATP Generation Resp->ATP High_PalC High [PalC] (Ischemia/Accumulation) Membrane Membrane Integration (Detergent Effect) High_PalC->Membrane mPTP mPTP Opening Membrane->mPTP Ca Ca2+ Overload Membrane->Ca Death Cell Death / Arrhythmia mPTP->Death Ca->Death

Figure 2: The Biphasic Switch. Low concentrations drive energy; high concentrations drive structural collapse.

References

  • Physiological Role of L-Palmitoylcarnitine

    • Title: "Carnitine palmitoyltransferase 1: a key enzyme in lipid metabolism"
    • Source:Physiological Reviews
    • URL:[Link]

  • Amphiphilic Toxicity & Ischemia

    • Title: "Palmitoylcarnitine, a surface-active metabolite"[4]

    • Source:FEBS Letters
    • URL:[Link]

  • Mitochondrial Respiration Protocols

    • Title: "High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers"
    • Source:Methods in Molecular Biology
    • URL:[Link]

  • Stereospecificity (L- vs D-)

    • Title: "Stereospecificity of the mitochondrial carnitine carrier"
    • Source:Biochimica et Biophysica Acta (BBA)
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Surfactant Properties of (+-)-Palmitoyl Carnitine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dichotomous Nature of a Cellular Workhorse

(+_)-Palmitoyl carnitine, a molecule intrinsically linked to the vital process of fatty acid metabolism, possesses a dual identity that extends far beyond its canonical role in mitochondrial energy production.[1] While its function as a carrier for long-chain fatty acids across the mitochondrial membrane is well-established, its inherent amphiphilicity confers upon it significant surfactant properties, enabling it to interact with and modify biological membranes.[2] This technical guide provides an in-depth exploration of these surfactant characteristics, offering researchers, scientists, and drug development professionals a comprehensive understanding of its physicochemical behavior and profound implications in biological systems. We will delve into the fundamental principles governing its surface activity, provide detailed methodologies for its characterization, and explore the functional consequences of its interactions with cellular membranes, thereby illuminating its potential in both physiological and pathological contexts, as well as in the design of novel drug delivery systems.

I. The Molecular Architecture of a Biological Surfactant

(+_)-Palmitoyl carnitine is an ester derivative of carnitine and palmitic acid.[3] Its structure comprises a hydrophilic "head" group and a long, hydrophobic "tail," a classic hallmark of a surfactant molecule.

  • Hydrophilic Head: The quaternary ammonium group and the carboxyl group of the carnitine moiety provide a distinct polar, water-soluble region.

  • Hydrophobic Tail: The 16-carbon saturated fatty acid chain (palmitate) constitutes a nonpolar, lipid-soluble region.

This amphipathic nature drives its behavior in aqueous environments, leading to the spontaneous formation of organized structures that minimize the unfavorable interactions between the hydrophobic tails and water.

II. Fundamental Surfactant Properties: Critical Micelle Concentration and Surface Tension

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate and form micelles. Below the CMC, palmitoyl carnitine primarily exists as monomers in solution. As the concentration increases to and surpasses the CMC, these monomers self-assemble into spherical structures where the hydrophobic tails are sequestered in the core, away from water, and the hydrophilic heads form the outer, water-interacting shell.

The formation of micelles has a profound effect on the surface tension of the solution. As palmitoyl carnitine monomers accumulate at the air-water interface, they disrupt the cohesive energy of water molecules, leading to a decrease in surface tension. Once the CMC is reached and micelles form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension reaches a plateau.

Data Summary: Physicochemical Properties of Long-Chain Acylcarnitines
PropertyEstimated Value/RangeNoteworthy Conditions
Critical Micelle Concentration (CMC) 10 - 25 µM (estimated based on stearoylcarnitine)[4]pH-dependent
Molecular Weight 399.608 g/mol [3]
Solubility Slightly soluble in water (requires warming and sonication)

III. Experimental Characterization of Surfactant Properties

Accurate determination of the surfactant properties of (+-)-palmitoyl carnitine is paramount for understanding its biological activity. The following sections provide detailed, field-proven protocols for key experimental techniques.

A. Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

The causality behind this experimental choice lies in the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. In aqueous solution, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, a nonpolar environment. This change in polarity alters the vibrational fine structure of the pyrene emission spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3). By monitoring this ratio as a function of palmitoyl carnitine concentration, the CMC can be accurately determined.[5]

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Gentle warming and sonication may be required for complete dissolution.

    • Prepare a 1 µM stock solution of pyrene in the same buffer. Protect from light.

  • Sample Preparation:

    • Prepare a series of dilutions of the palmitoyl carnitine stock solution in the buffer, ranging from sub-micromolar to supra-micromolar concentrations (e.g., 0.1 µM to 100 µM).

    • To each dilution, add a fixed amount of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.1 µM. Ensure thorough mixing.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

    • Set the excitation wavelength to 335 nm.

    • Record the emission spectrum from 350 nm to 500 nm.

    • Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I1/I3 ratio for each palmitoyl carnitine concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the palmitoyl carnitine concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which a sharp decrease in the I1/I3 ratio occurs.

CMC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PC_Stock Palmitoyl Carnitine Stock Solution (1 mM) Dilutions Prepare Serial Dilutions of Palmitoyl Carnitine PC_Stock->Dilutions Pyrene_Stock Pyrene Stock Solution (1 µM) Add_Pyrene Add Pyrene to Each Dilution Pyrene_Stock->Add_Pyrene Dilutions->Add_Pyrene Measure_Fluorescence Measure Fluorescence (Excitation: 335 nm) Add_Pyrene->Measure_Fluorescence Calculate_Ratio Calculate I1/I3 Ratio Measure_Fluorescence->Calculate_Ratio Plot_Data Plot I1/I3 vs. log[Palmitoyl Carnitine] Calculate_Ratio->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC

Workflow for CMC determination using pyrene fluorescence.
B. Surface Tension Measurement using the Du Noüy Ring Method

This technique provides a direct measure of the surface activity of palmitoyl carnitine. The principle involves measuring the force required to detach a platinum-iridium ring from the surface of the palmitoyl carnitine solution. This force is directly proportional to the surface tension. The choice of the Du Noüy ring method is based on its precision and the availability of standardized procedures.

  • Instrument and Ring Preparation:

    • Use a tensiometer equipped with a Du Noüy ring.

    • Thoroughly clean the platinum-iridium ring before each measurement. This is a critical step to ensure accurate results. A common procedure involves rinsing with a solvent (e.g., ethanol or acetone) followed by flaming the ring to a red heat to burn off any organic contaminants. Allow the ring to cool completely before use.

    • Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a series of this compound solutions in deionized water or a suitable buffer at concentrations spanning the expected CMC (e.g., 1 µM to 500 µM).

  • Measurement Procedure:

    • Place the palmitoyl carnitine solution in a clean sample vessel.

    • Immerse the clean ring into the solution.

    • Slowly raise the ring through the liquid-air interface. A liquid lamella will form.

    • The tensiometer measures the maximum force exerted on the ring just before the lamella breaks.

    • Record this force.

  • Data Analysis:

    • The surface tension (γ) is calculated from the measured force (F) and the circumference of the ring (L) using the equation: γ = F / (2L). Note that a correction factor is often required to account for the shape of the liquid meniscus, which is typically applied automatically by modern tensiometers.

    • Plot the surface tension as a function of the logarithm of the palmitoyl carnitine concentration.

    • The resulting graph will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the point where the curve breaks and plateaus corresponds to the CMC.

Surface_Tension_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis Clean_Ring Clean & Calibrate Du Noüy Ring Immerse_Ring Immerse Ring in Solution Clean_Ring->Immerse_Ring Prepare_Solutions Prepare Palmitoyl Carnitine Solutions Prepare_Solutions->Immerse_Ring Raise_Ring Slowly Raise Ring Immerse_Ring->Raise_Ring Measure_Force Measure Detachment Force Raise_Ring->Measure_Force Calculate_ST Calculate Surface Tension Measure_Force->Calculate_ST Plot_Data Plot Surface Tension vs. log[Palmitoyl Carnitine] Calculate_ST->Plot_Data Identify_CMC Identify CMC at Plateau Point Plot_Data->Identify_CMC ITC_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Data Analysis PC_Solution Palmitoyl Carnitine in Syringe Inject Inject Palmitoyl Carnitine into Liposomes PC_Solution->Inject Liposome_Suspension Liposomes in Sample Cell Liposome_Suspension->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS) Fit_Model->Determine_Thermo

Workflow for ITC analysis of palmitoyl carnitine-membrane interaction.

V. Biological Implications and Future Directions

The surfactant properties of this compound have significant biological ramifications:

  • Membrane Disruption and Cytotoxicity: At high concentrations, palmitoyl carnitine can act as a detergent, solubilizing cell membranes and leading to cytotoxicity. This has been implicated in the pathophysiology of conditions such as myocardial ischemia. [2]* Modulation of Enzyme Activity: By altering the lipid environment of membrane-bound enzymes, palmitoyl carnitine can modulate their activity.

  • Drug Delivery: The cationic nature and surfactant properties of palmitoyl carnitine make it an attractive component for drug delivery systems, particularly for targeting negatively charged cell surfaces, such as those found in tumors.

Future research should focus on elucidating the precise molecular mechanisms by which palmitoyl carnitine interacts with specific membrane components and how these interactions are regulated in different cellular contexts. A deeper understanding of its surfactant properties will undoubtedly open new avenues for therapeutic intervention and the development of innovative drug delivery strategies.

VI. References

  • Yalkowsky, S. H., & Zografi, G. (1972). Studies on the critical micellar concentration and phase transitions of stearoylcarnitine. Journal of Pharmaceutical Sciences, 61(5), 793-795. [Link]

  • Aguiar, J., Carpena, P., Molina-Bolívar, J. A., & Carnero Ruiz, C. (2003). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Journal of Colloid and Interface Science, 258(1), 116-122. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 461, this compound. Retrieved January 31, 2026 from [Link].

  • Bremer, J. (1983). Carnitine--metabolism and functions. Physiological Reviews, 63(4), 1420-1480. [Link]

  • Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial beta-oxidation. Biochemical Journal, 320(Pt 2), 345–357. [Link]

  • Fritz, I. B. (1961). Carnitine and its role in fatty acid metabolism. Advances in Lipid Research, 1, 285-334. [Link]

  • Wikipedia contributors. (2023, November 28). Palmitoylcarnitine. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Taylor & Francis. (n.d.). Palmitoylcarnitine – Knowledge and References. Retrieved January 31, 2026, from [Link]

  • KRÜSS GmbH. (n.d.). Du Noüy ring method. Retrieved January 31, 2026, from [Link]

  • Seelig, J., & Ganz, P. (1991). Isothermal titration calorimetry of protein-protein interactions. Biochemistry, 30(38), 9354-9359. [Link]

  • Parasassi, T., & Gratton, E. (1995). Membrane-lipid-domain dynamics and hormonal-receptor-function. Journal of Fluorescence, 5(1), 59-69. [Link]

  • Idell-Wenger, J. A., Grotyohann, L. W., & Neely, J. R. (1978). Palmitoylcarnitine, a surface-active metabolite. The Journal of Biological Chemistry, 253(12), 4310-4318. [Link]

Sources

Methodological & Application

Application Note: Targeted Quantification of (+-)-Palmitoyl Carnitine (C16:0) in Plasma via LC-MS/MS

[1]

Executive Summary

This protocol details the robust quantification of (+-)-Palmitoyl carnitine (C16:0 carnitine) in plasma. While short-chain acylcarnitines are highly polar, Palmitoyl carnitine is a long-chain amphiphile acting as a zwitterionic surfactant. This unique chemical nature presents two specific analytical challenges: non-specific adsorption (sticking to containers) and isobaric interference from plasma lipids.

This guide moves beyond generic "metabolomics" workflows, providing a targeted, self-validating method using Isotope Dilution Mass Spectrometry (IDMS). We utilize a Reverse-Phase C18 approach—superior to HILIC for long-chain retention—and mandate the use of deuterated internal standards to correct for the significant matrix effects inherent in plasma analysis.

Scientific Context & Critical Constraints

The Biological & Chemical Target

Palmitoyl carnitine is a critical intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for

123Carnitine Palmitoyltransferase II (CPT-II) deficiencyCarnitine-Acylcarnitine Translocase (CACT) deficiency

The Racemic Issue (+/-): Biologically, the active isomer is L-Palmitoylcarnitine . However, synthetic standards are often DL-Palmitoylcarnitine (+/-) .

  • Note: Standard C18 chromatography does not separate enantiomers. This method quantifies the total mass of Palmitoyl carnitine. If your study involves administering a racemic drug, be aware that this signal represents the sum of both isomers.

The "Sticky" Problem (Adsorption)

As a surfactant, C16:0 carnitine adheres avidly to polypropylene and glass surfaces, particularly in aqueous solutions.

  • Failure Mode: Preparing standards in 100% water leads to non-linear calibration curves due to loss of analyte to the tube walls.

  • Solution: All working standards and extracts must contain at least 50% organic solvent (Methanol/Acetonitrile) to maintain solubility and prevent surface adsorption.

Experimental Protocol

Materials & Reagents[5]
  • Analyte: this compound Chloride (C16:0).

  • Internal Standard (IS): Palmitoyl-L-carnitine-d3 (methyl-d3). Crucial: Do not use an analog (e.g., C14 or C18) as an IS; the matrix effects are chain-length specific.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Consumables:

    • 96-well Low-Binding Polypropylene plates (Critical).

    • Silanized glass vials (if not using plates).

Workflow Diagram

The following diagram outlines the "Dilute-and-Shoot" protein precipitation workflow, optimized to minimize handling steps where adsorption could occur.

SamplePrepStartPlasma Sample(50 µL)IS_AddAdd Internal Standard(10 µL of d3-C16 in MeOH)Start->IS_Add SpikingPrecipProtein PrecipitationAdd 200 µL Ice-Cold MeOH(Contains 0.1% Formic Acid)IS_Add->Precip Cell LysisVortexVortex (1 min) & Incubate(10 min @ 4°C)Precip->VortexSpinCentrifuge(4000 x g, 15 min, 4°C)Vortex->SpinTransferTransfer Supernatantto Low-Bind PlateSpin->Transfer Avoid Lipid LayerDiluteDilute 1:1 with Water(Final solvent ~50% MeOH)Transfer->Dilute Match Initial Mobile PhaseInjectLC-MS/MS InjectionDilute->Inject

Figure 1: Optimized Protein Precipitation Workflow. Note the specific use of Methanol over Acetonitrile for precipitation to ensure solubility of the long hydrophobic tail of C16.

Step-by-Step Methodology
Step 1: Internal Standard Preparation
  • Prepare a Stock IS Solution of d3-Palmitoylcarnitine at 100 µM in 100% Methanol.

  • Prepare a Working IS Solution at 500 nM in Methanol.

    • Why Methanol? C16 carnitine is more soluble in MeOH than ACN.

Step 2: Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a low-binding 96-well plate.

  • Add 10 µL of Working IS Solution to every well (samples, standards, and QCs). Vortex gently.

  • Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Mechanism:[4][5] The acid disrupts protein binding; the methanol precipitates albumin while keeping the lipophilic C16 carnitine in solution.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a fresh plate.

  • Add 100 µL of LC-MS grade Water to the supernatant.

    • Reasoning: Injecting 100% methanol onto a C18 column causes "solvent effects" (peak fronting/splitting). Diluting to 50% matches the initial mobile phase.

Step 3: LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters ACQUITY BEH C18.

    • Note: Do not use HILIC for C16; HILIC is best for C2-C5 carnitines. C16 retains well on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 4.0 min: 98% B (Elution of C16)

    • 5.5 min: 98% B

    • 5.6 min: 40% B

    • 8.0 min: 40% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM).[6]

  • Key Fragment: The product ion m/z 85.0 is the characteristic fragment for all acylcarnitines (loss of the trimethylamine moiety).

MRM Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Palmitoyl Carnitine 400.385.0503528
d3-Palmitoyl Carnitine (IS) 403.385.0503528

Data Analysis & Validation

Calculation

Quantification is performed using the Peak Area Ratio :



Biological Pathway Context

Understanding the origin of the analyte aids in data interpretation.

CarnitineShuttlecluster_cytoCytosolcluster_mitoMitochondriaFA_CoALong-ChainFatty Acyl-CoACPT1CPT-1(Enzyme)FA_CoA->CPT1CarnitineFree CarnitineCarnitine->CPT1PalCar_CytoPalmitoylCarnitine (C16)CPT1->PalCar_Cyto FormationCACTCACT(Transporter)PalCar_Cyto->CACT TransportCPT2CPT-2(Enzyme)CACT->CPT2BetaOxBeta-Oxidation(Energy)CPT2->BetaOx Release FA

Figure 2: The Carnitine Shuttle. Plasma C16 levels rise when CPT-2 or CACT are defective, or during high rates of lipolysis.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Non-Linear Calibration Adsorption to tube walls.Ensure all standards contain at least 50% Methanol. Use low-bind plates.
Carryover C16 is a surfactant.Add a "Sawtooth" wash injection (MeOH:ACN:IPA:Water) between high-concentration samples.
Peak Tailing Secondary interactions with silica.Increase Ammonium Formate concentration to 10mM; ensure pH is acidic (~3.0).
High Background Contamination.C16 carnitine is found in some detergents and human skin oils. Wear gloves and use high-purity solvents.
Signal Suppression Phospholipids eluting with analyte.Monitor phospholipid transitions (m/z 184) to ensure they do not co-elute with C16. Adjust gradient if necessary.

References

  • Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-electrospray ionization-mass spectrometry." Clinical Chemistry. Link

  • Van Vlies, N., et al. (2005). "Method for the measurement of acylcarnitines in plasma, urine and tissues by HPLC-MS/MS." Journal of Chromatography B. Link

  • Mayo Clinic Laboratories. "Acylcarnitines, Quantitative, Plasma - Clinical Information." Link

  • Cayman Chemical. "Palmitoyl-L-carnitine-d3 Product Information." Link

  • Koves, T. R., et al. (2008). "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism. Link

Methods for the synthesis of deuterium-labeled (+-)-Palmitoyl carnitine for tracer studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Deuterium-Labeled (+/-)-Palmitoyl Carnitine for Metabolic Tracer Studies

Executive Summary & Scientific Rationale

This guide details the chemical synthesis of deuterium-labeled Palmitoyl carnitine (specifically (+/-)-Palmitoyl-d31-carnitine ), a critical internal standard and tracer for mitochondrial fatty acid oxidation (FAO) studies.

While biological systems exclusively utilize the L-enantiomer , the synthesis of the racemic (+/-) mixture is frequently employed for the generation of mass spectrometry internal standards (IS). In MS/MS applications, the chirality does not affect ionization efficiency or fragmentation patterns, making the racemate a cost-effective and robust standard for quantification. However, for metabolic flux experiments where the tracer must be metabolized by enzymes (e.g., CPT1/CPT2), L-carnitine must be substituted as the starting material in Protocol 2 .

Why Deuterium Labeling?

  • Flux Analysis: Differentiates exogenous (tracer) fatty acid oxidation from endogenous lipid catabolism.

  • Internal Standardization: Corrects for ionization suppression in ESI-MS/MS during lipidomic profiling.

  • Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially slowing metabolism at specific sites, though for palmitoyl-d31 (fully deuterated chain), the primary goal is mass shift (+31 Da).

Strategic Synthesis Overview

The synthesis follows a classic Schotten-Baumann-like acylation adapted for zwitterionic species. Direct esterification of carnitine is challenging due to its poor solubility in organic solvents and the need to selectively acylate the secondary hydroxyl group without affecting the carboxylate.

The Route:

  • Activation: Conversion of Palmitic Acid-d31 to Palmitoyl-d31 Chloride.

  • Acylation: Reaction of the acid chloride with Carnitine in a strong acid solvent (TFA) to solubilize the zwitterion and catalyze the esterification.

  • Purification: Exploiting the differential solubility of acylcarnitines (insoluble in ether) vs. free fatty acids (soluble in ether).

SynthesisWorkflow Start Palmitic Acid-d31 Activation Activation (Oxalyl Chloride) Start->Activation Intermed Palmitoyl-d31 Chloride Activation->Intermed - HCl, - CO, - CO2 Coupling Coupling (Carnitine HCl + TFA) Intermed->Coupling Crude Crude Reaction Mix Coupling->Crude 60°C, 2h Purification Ether Precipitation & Wash Crude->Purification Final (+/-)-Palmitoyl-d31 Carnitine Purification->Final Yield ~85%

Figure 1: Synthetic workflow for the production of Palmitoyl-d31 Carnitine via the Acid Chloride/TFA method.

Detailed Experimental Protocols

Reagents & Equipment
  • Precursors: Palmitic acid-d31 (98% D), (+/-)-Carnitine Hydrochloride.

  • Solvents: Trifluoroacetic acid (TFA, anhydrous), Oxalyl chloride (or Thionyl chloride), Diethyl ether (anhydrous), Dichloromethane (DCM).

  • Safety: TFA is corrosive; Oxalyl chloride releases toxic gases. Work in a fume hood.

Protocol 1: Activation of Fatty Acid (Palmitoyl-d31 Chloride)

Rationale: Commercial acid chlorides hydrolyze over time. Fresh preparation ensures high yield.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol (287 mg) of Palmitic acid-d31 in 5 mL of anhydrous DCM.

  • Catalysis: Add 1 drop of DMF (Dimethylformamide) as a catalyst.

  • Chlorination: Dropwise add 1.5 mmol of Oxalyl chloride at 0°C under nitrogen.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of gas (CO/CO2/HCl) indicates reaction progress.

  • Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

  • Result: A waxy solid/oil (Palmitoyl-d31 chloride). Use immediately.

Protocol 2: Acylation of Carnitine (The "Bremer" Method)

Rationale: Carnitine HCl is insoluble in DCM/THF but soluble in TFA. TFA also protects the carboxyl group via protonation, directing acylation to the hydroxyl group.

  • Preparation: Place 1.2 mmol (238 mg) of (+/-)-Carnitine HCl in a pressure tube or round-bottom flask.

  • Solubilization: Add 2.0 mL of Trifluoroacetic Acid (TFA) . Stir until fully dissolved.

  • Addition: Add the freshly prepared Palmitoyl-d31 chloride (from Protocol 1) to the TFA solution.

  • Incubation: Seal the vessel and heat to 60°C for 2 hours.

    • Note: The solution will darken slightly.

  • Quenching: Cool the mixture to room temperature.

Protocol 3: Purification via Ether Precipitation

Rationale: This is the critical "Self-Validating" step. Free fatty acids and unreacted acid chlorides are highly soluble in diethyl ether. Acylcarnitines (being zwitterionic salts) are completely insoluble.

  • Evaporation: Remove the bulk of TFA under a stream of nitrogen or rotary evaporation (use a trap; TFA is corrosive to pumps).

  • Precipitation: Add 20 mL of ice-cold Diethyl Ether to the oily residue.

  • Trituration: Scratch the side of the flask with a glass rod to induce crystallization. A white precipitate should form immediately.

  • Washing:

    • Centrifuge (2000 x g, 5 min) or filter.

    • Discard the supernatant (contains unreacted Palmitic acid-d31).

    • Resuspend the pellet in fresh diethyl ether and repeat centrifugation 3 times .

  • Drying: Dry the white solid under high vacuum for 4 hours to remove trace ether and TFA.

  • Yield: Typically 80-90%.

Quality Control & Analytical Validation

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 95%HPLC-ELSD / NMR
Isotopic Enrichment > 98% DMS (SIM mode)
Molar Mass (d31) ~431.5 Da (Cation)ESI-MS (+)
Retention Time Elutes before d0-analogRP-HPLC (C18)
Mass Spectrometry Validation (The "Precursor Scan")

The hallmark of acylcarnitine analysis is the specific fragmentation of the carnitine backbone.

  • Method: ESI Positive Mode (Flow Injection or LC-MS).

  • Precursor Ion: [M+H]+ = 431.5 m/z (approx, for d31).

  • Collision Energy: 25-35 eV.

  • Diagnostic Fragment: 85.0 Da .

    • This fragment corresponds to +CH2-CH=CH-COOH (derived from the carnitine backbone).

    • Self-Validation: If you see the parent (431) but NO fragment at 85, you have synthesized the wrong isomer or a mixed anhydride, not an acylcarnitine.

Fragmentation Parent Precursor Ion [M+H]+ (Palmitoyl-d31 Carnitine) m/z ~431 CID Collision Induced Dissociation (CID) Parent->CID Fragment1 Diagnostic Fragment (Carnitine Backbone) m/z 85 CID->Fragment1 Primary Transition Fragment2 Neutral Loss (Palmitic Acid-d31) CID->Fragment2 Neutral Loss

Figure 2: MS/MS Fragmentation logic. The detection of the 85 m/z fragment confirms the acylcarnitine structure.[1]

Troubleshooting & Pro-Tips

  • Hydrolysis Risk: Acylcarnitines are ester bonds. Avoid storing in alkaline solutions (pH > 8). They are stable in acidic media.[2][3]

  • Solubility: The product is soluble in water, methanol, and DMSO. It is insoluble in ether, hexane, and chloroform.

    • Diagnostic: If your product dissolves in chloroform, it is likely the protonated fatty acid, not the carnitine ester.

  • TFA Removal: Residual TFA can be cytotoxic in cell assays. Ensure thorough drying or lyophilization from water/methanol to remove traces.

  • Stereochemistry Note: If the application changes from "Internal Standard" to "Metabolic Substrate" (e.g., measuring CPT1 kinetics), you must replace (+/-)-Carnitine with L-Carnitine in Protocol 2. The chemical steps remain identical.

References

  • Bremer, J. (1983). Carnitine—Metabolism and Functions. Physiological Reviews, 63(4), 1420–1480. Link

  • Squire, R. S. (1991). Synthesis and purification of radioactive fatty acylcarnitines of high specific activity.[4] Analytical Biochemistry, 197(1), 104-107.[4] Link

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451–1462. Link

  • Van Veldhoven, P. P., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples.[5] Analytical Chemistry, 91(3). Link

Sources

Application Note: Formulation of (+-)-Palmitoyl Carnitine-Anchored Nanoliposomes

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Function Cationic Surface Anchoring for Targeted Drug Delivery

Executive Summary

This guide details the application of (+-)-Palmitoyl carnitine (PC) —a synthetic racemic acylcarnitine derivative—as a functional excipient in nanoliposomal formulations. Unlike standard cationic lipids (e.g., DOTAP) used solely for charge modification, (+-)-PC offers a dual mechanism of action :

  • Physicochemical Anchor: It imparts a high positive zeta potential (~+30 mV) to the liposomal surface, enabling electrostatic targeting of anionic tumor neovasculature (specifically phosphatidylserine-rich domains).

  • Bioactive Synergy: It acts as a Protein Kinase C (PKC) inhibitor, potentially augmenting the therapeutic efficacy of encapsulated chemotherapeutics (e.g., Gemcitabine) by sensitizing cancer cells.

This protocol outlines the Modified Thin-Film Hydration Method for generating PC-anchored PEGylated nanoliposomes (PGPLs) with high encapsulation efficiency (>90%) and monodisperse size distributions (<100 nm).

Scientific Rationale & Mechanism

The this compound Advantage

This compound is an amphiphilic molecule consisting of a long-chain palmitoyl tail (hydrophobic) and a carnitine headgroup (hydrophilic/cationic).[1]

  • Stereochemistry Note: While L-palmitoylcarnitine is the physiological metabolite involved in mitochondrial fatty acid transport, the racemic (+-)-form (often supplied as the chloride salt) is frequently utilized in formulation research for its robust surfactant properties and PKC inhibitory effects without the strict cost/sourcing constraints of enantiopure biological grades.

  • Membrane Insertion: The palmitoyl chain inserts deeply into the phospholipid bilayer, anchoring the molecule. The positively charged carnitine headgroup extends into the aqueous phase, reversing the typically negative surface charge of phosphocholine-based liposomes.

Mechanism of Action Diagram

The following diagram illustrates how PC-anchored liposomes target tumor cells via electrostatic attraction and deliver their payload.

PC_Mechanism PC_Mol This compound (Amphiphilic Anchor) Formulation PC-Anchored Liposome (Zeta: +30 mV) PC_Mol->Formulation Inserts into Bilayer Liposome PEGylated Nanoliposome (Negative Base Charge) Liposome->Formulation Co-Formulation Tumor_Vessel Tumor Neovasculature (Anionic Phosphatidylserine) Formulation->Tumor_Vessel Electrostatic Attraction Cell_Entry Enhanced Cellular Uptake (Endocytosis) Tumor_Vessel->Cell_Entry Accumulation PKC_Inhibition PKC Inhibition (Sensitization) Cell_Entry->PKC_Inhibition Intracellular Release

Figure 1: Mechanism of this compound in enhancing liposomal targeting and efficacy. The cationic headgroup facilitates binding to anionic tumor vessels, while the molecule itself inhibits PKC intracellularly.[1]

Detailed Formulation Protocol

Method: Modified Thin-Film Hydration followed by Extrusion. Target Formulation: PC-Anchored PEGylated Liposomes (PGPLs).[1][2]

Materials Required[1][2][3][4]
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC.

  • Stealth Agent: DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).[1]

  • Functional Lipid: this compound chloride (Sigma-Aldrich or equivalent).

  • Cholesterol: Stabilization agent.

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

  • Hydration Media: PBS (pH 7.4) or Ammonium Sulfate (if performing remote loading).

Formulation Worksheet (Example Batch)
ComponentMolar Ratio (Example)Role
HSPC / DSPC 60-70 mol%Structural Bilayer Matrix
Cholesterol 20-25 mol%Membrane Fluidity Modulator
This compound 5-10 mol% Cationic Anchor & PKC Inhibitor
DSPE-PEG2000 5 mol%Steric Stabilization (Stealth)
Step-by-Step Procedure
Phase 1: Lipid Film Formation
  • Stock Solutions: Prepare 10 mg/mL stock solutions of HSPC, Cholesterol, DSPE-PEG2000, and this compound in Chloroform:Methanol (2:1 v/v) .

    • Expert Tip: PC has low water solubility but dissolves well in methanol/chloroform mixtures. Ensure it is fully solubilized before mixing.

  • Mixing: Combine the lipid aliquots into a round-bottom flask according to the molar ratios defined above.

  • Evaporation: Remove the organic solvents using a rotary evaporator at 45°C (above the lipid transition temperature, Tm) under reduced pressure (vacuum).

  • Drying: Continue drying under high vacuum for at least 4-6 hours (or overnight) to remove all trace solvent. A thin, uniform dry lipid film should form on the flask wall.

Phase 2: Hydration & Drug Loading
  • Hydration: Add the aqueous hydration buffer (e.g., PBS containing the hydrophilic drug, or blank PBS for remote loading) to the flask.

    • Volume: Calculate to achieve a final total lipid concentration of 10-20 mg/mL.

  • Agitation: Rotate the flask at 60°C (or >Tm of the primary lipid) for 1 hour. The film should completely peel off and form a multilamellar vesicle (MLV) suspension.

    • Observation: The suspension will appear milky/turbid.

Phase 3: Sizing & Homogenization
  • Sonication (Optional Pre-step): Bath sonicate for 10 minutes to disrupt large aggregates.

  • Extrusion (Critical): Pass the suspension through polycarbonate membranes using a high-pressure extruder (e.g., Lipex or Avanti Mini-Extruder) at 60-65°C .

    • Pass 1: 5 times through 200 nm membrane.

    • Pass 2: 10-15 times through 100 nm (or 80 nm) membrane.

    • Why: This step aligns the Palmitoyl carnitine in the bilayer and ensures a monodisperse population.

Phase 4: Purification
  • Dialysis/Column: Remove unencapsulated drug and free Palmitoyl carnitine (though PC incorporation efficiency is usually high due to its lipophilicity) using a Sephadex G-50 column or dialysis cassette (MWCO 12-14 kDa) against PBS.

Characterization & Quality Control (CQA)

To validate the successful incorporation of this compound, the following Critical Quality Attributes must be met.

AttributeMethodTarget SpecificationSignificance of PC Incorporation
Zeta Potential DLS (Zetasizer)+25 to +35 mV Confirmation of PC Surface Anchoring. Without PC, PEGylated liposomes are typically neutral or slightly negative (-10 to -5 mV). A shift to positive confirms success.
Particle Size DLS80 - 100 nm PC acts as a surfactant, often reducing particle size compared to PC-free formulations.
PDI DLS< 0.20 Indicates a homogeneous population.[1][2]
Encapsulation Efficiency HPLC/UV-Vis> 85% High EE indicates PC did not destabilize the bilayer integrity.
Morphology Cryo-TEMSpherical, unilamellarVerifies vesicle integrity.

Case Study: Gemcitabine Delivery in Pancreatic Cancer

Context: Pancreatic ductal adenocarcinoma (PDAC) is characterized by dense stroma and hypovascularity. However, neovasculature in tumors often expresses anionic markers. Application: Researchers formulated PGPLs (PKC inhibitor-anchored Gemcitabine Elaidate-loaded PEGylated liposomes).[1][2] Results:

  • Charge Reversal: The inclusion of Palmitoyl carnitine shifted the Zeta potential from -46.4 mV (without PC) to +31.6 mV (with PC).

  • Size Reduction: PC incorporation reduced particle size from >130 nm to ~80 nm, suggesting a stabilizing "detergent-like" effect at the interface during formation.

  • Efficacy: The cationic surface improved uptake in 3D tumor spheroids, and the released PC acted synergistically to inhibit PKC, reducing tumor migration.

Troubleshooting & Expert Tips

  • Aggregation: If the Zeta potential is positive but PDI is high (>0.3), the cationic liposomes may be aggregating due to salt interactions. Solution: Hydrate in low-salt buffer (e.g., 5% Dextrose) initially, then adjust tonicity.

  • Solubility: If this compound precipitates during the film formation, ensure the methanol ratio in the organic solvent is sufficient (at least 30% v/v).

  • Toxicity: While PC enhances permeability, high concentrations (>15 mol%) can cause lysis of healthy cells (hemolysis). Stick to the 5-10 mol% range for optimal safety/efficacy balance.

References

  • Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate. Pharmaceutics (2022).[2]

  • Palmitoylcarnitine: A metabolic intermediate and membrane perturber.Journal of Lipid Research.

    • (PubChem CID Reference)

  • Liposomal L-carnitine formulations and methods.

  • Biophysical characterization of palmitoyl carnitine-membrane interactions.Biochimica et Biophysica Acta (BBA).

    • (Contextual citation from formulation study)

Sources

Application Note: (+-)-Palmitoyl Carnitine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for senior researchers. It prioritizes mechanistic understanding, rigorous control schemes, and actionable protocols over generic instructions.

Executive Summary & Mechanistic Rationale

Metabolic Flux Analysis (MFA) of lipid oxidation is frequently confounded by the rate-limiting transport of long-chain fatty acids (LCFAs) into the mitochondria. The primary gatekeeper, Carnitine Palmitoyltransferase 1 (CPT1) , is highly regulated by malonyl-CoA and nutritional states.

Palmitoyl carnitine (Pal-Carn) is a critical tool for bypassing this regulatory checkpoint.[1] Unlike native palmitate, which requires conversion to Pal-CoA and subsequent transport via CPT1, Pal-Carn is a direct substrate for the Carnitine-Acylcarnitine Translocase (CACT) and CPT2 complex.

By using Pal-Carn, researchers can:

  • Isolate Mitochondrial Beta-Oxidation Capacity: Distinguish between transport-limited (CPT1) and substrate-oxidation-limited (Beta-oxidation/TCA) flux.

  • Force Metabolic Switching: Saturate the Acetyl-CoA pool from lipids to study the "Randle Cycle" (glucose-fatty acid competition) in real-time.

  • Validate CPT1 Inhibitors: act as a positive control that should remain active even in the presence of CPT1 inhibitors like Etomoxir.

Critical Reagent Architecture: The Racemic Challenge

The user has specified (+-)-Palmitoyl carnitine (Racemic). This presents a specific stereochemical challenge that must be addressed to ensure data integrity.

Stereochemistry Warning (L- vs. D-Isomers)
  • L-Palmitoylcarnitine: The biologically active stereoisomer transported by CACT and processed by CPT2.[2]

  • D-Palmitoylcarnitine: Biologically inactive as a substrate but potentially acts as a competitive inhibitor for carnitine transporters or depletes the mitochondrial free carnitine pool.

Impact on Protocol: If using the racemic mixture (+-), the effective concentration of the active L-isomer is only 50% of the nominal concentration. Furthermore, the D-isomer may alter kinetics.

  • Recommendation: For precise kinetic MFA, L-Palmitoylcarnitine is strongly preferred.

  • Adjustment: If (+-) must be used, double the concentration relative to L-isomer protocols, but monitor for non-specific detergent toxicity.

Solubility & Toxicity (The "Detergent Effect")

Palmitoylcarnitine is an amphiphile. At concentrations >10 µM in free solution, it acts as a detergent, lysing mitochondrial membranes and uncoupling oxidative phosphorylation (causing a false "high respiration" signal).

  • Solution: You must conjugate Pal-Carn to Fatty Acid Free Bovine Serum Albumin (BSA) .[3] BSA acts as a reservoir, buffering the free concentration to physiological levels while maintaining a high total available pool.

Visualization: The CPT1 Bypass Mechanism

The following diagram illustrates how Pal-Carn bypasses the CPT1 regulatory node, a concept central to interpreting the flux data.

FAO_Pathway cluster_cyto Cytosol cluster_mito Mitochondrial Matrix Palmitate Palmitate (C16:0) PalCoA Palmitoyl-CoA Palmitate->PalCoA ACSL CPT1 CPT1 (Rate Limiting) PalCoA->CPT1 PalCarn_Ex Palmitoyl Carnitine (Exogenous Substrate) CACT CACT / CPT2 (Translocase) PalCarn_Ex->CACT Direct Entry (Bypass CPT1) PalCarn_In Palmitoyl Carnitine PalCoA_In Palmitoyl-CoA PalCarn_In->PalCoA_In CPT2 BetaOx Beta-Oxidation PalCoA_In->BetaOx TCA TCA Cycle (Flux Output) BetaOx->TCA Acetyl-CoA CPT1->PalCarn_Ex Endogenous Route CACT->PalCarn_In Etomoxir Etomoxir (Inhibitor) Etomoxir->CPT1

Figure 1: Palmitoyl carnitine enters the mitochondria via CACT/CPT2, bypassing the Etomoxir-sensitive CPT1 checkpoint.

Protocol A: Reagent Preparation (BSA Conjugation)

Objective: Create a stable, non-toxic 5 mM stock of this compound conjugated to BSA (molar ratio ~6:1 Lipid:BSA).

Materials:

  • This compound chloride (Sigma or equivalent).

  • Ultra-Fatty Acid Free BSA (Roche/Sigma).

  • KHB Buffer or PBS (pH 7.4).

Step-by-Step:

  • Prepare BSA Vehicle: Dissolve BSA in PBS to a concentration of 0.83 mM (approx 5.5 g/100mL). Filter sterilize (0.22 µm). Warm to 37°C .[3][4][5]

  • Solubilize Pal-Carn: Dissolve solid Pal-Carn in water or ethanol to create a 50 mM primary stock.

    • Note: If using ethanol, keep final assay concentration <0.1%. Water is preferred for Pal-Carn (unlike Palmitate).

  • Conjugation: While stirring the BSA solution at 37°C, slowly add the Pal-Carn stock dropwise to achieve a final concentration of 5 mM Pal-Carn .

    • Result: The final solution is 5 mM Pal-Carn : 0.83 mM BSA (6:1 ratio).

  • Equilibration: Stir at 37°C for 30 minutes until the solution is optically clear.

  • Aliquot & Store: Aliquot into glass vials (lipids stick to plastic) and freeze at -20°C. Do not refreeze multiple times.

Protocol B: The "Functional Flux" Assay (Seahorse XF / Oroboros)

Context: This assay validates that your Pal-Carn is driving respiration independently of CPT1.

Experimental Groups:

Group Substrate Inhibitor Expected Result Interpretation
1. Basal None (Low Glucose) None Low OCR Baseline demand.
2. CPT1 Dep. Palmitate-BSA None High OCR Full pathway active.
3. CPT1 Block Palmitate-BSA Etomoxir (40µM) Low OCR CPT1 blocked; flux inhibited.

| 4. Bypass | Pal-Carn-BSA | Etomoxir (40µM) | High OCR | SUCCESS: Flux bypasses CPT1. |

Workflow:

  • Cell Prep: Seed cells (e.g., HepG2, C2C12) in XF plates.

  • Starvation: Wash cells 2x with Substrate-Limited Medium (0.5 mM Glucose, 1 mM Glutamine, 0.5 mM Carnitine, 1% FBS). Incubate 1 hour.

    • Why? Depletes endogenous glycogen/lipids so the cells must use exogenous substrate.

  • Pre-Treatment: Inject Etomoxir (40 µM) 15 mins prior to substrate.

  • Substrate Injection: Inject Pal-Carn-BSA (Final conc: 150 µM for racemic, or 75 µM for L-form).

  • Measurement: Record Oxygen Consumption Rate (OCR) for 30-60 mins.

  • Uncoupling: Inject FCCP to measure maximal respiratory capacity supported by FAO.

Protocol C: Isotopic Flux Displacement (MFA)

Context: Using Pal-Carn to study metabolic flexibility. Here, Pal-Carn is unlabeled, but we measure its ability to dilute or suppress oxidation of a labeled competitor (e.g., 13C-Glucose). This quantifies the "Randle Cycle" effect.

Materials:

  • [U-13C]-Glucose (Cambridge Isotope Labs).

  • This compound-BSA (prepared above).

  • GC-MS or LC-MS platform.

Workflow:

  • Pulse Phase: Culture cells in medium containing [U-13C]-Glucose (e.g., 10 mM) for steady-state labeling (usually 24 hours).

  • Challenge:

    • Control: Add BSA Vehicle.

    • Experimental: Add Pal-Carn-BSA (100 µM).

  • Incubation: Incubate for 4-6 hours. Pal-Carn will rapidly enter mitochondria and generate Acetyl-CoA.

  • Extraction: Quench metabolism (cold methanol/water). Extract polar metabolites.

  • Mass Spectrometry: Measure Mass Isotopomer Distributions (MIDs) of Citrate and Malate .

Data Analysis (The "Dilution" Logic):

  • Scenario A (High Glucose Flux): Citrate m+2 (from Acetyl-CoA m+2 + OAA) is high.

  • Scenario B (Pal-Carn Dominance): Pal-Carn (unlabeled) floods the Acetyl-CoA pool.

    • Result: The m+2 fraction of Citrate decreases significantly compared to control.

    • Calculation: The drop in Citrate m+2 enrichment is directly proportional to the fraction of Acetyl-CoA derived from Pal-Carn Beta-oxidation.

Formula for Fractional Contribution (Fc):



(Simplified approximation assuming steady state and minimal anaplerosis)

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cell Death / Detachment "Detergent Effect" of free Pal-Carn.Ensure BSA conjugation is 6:1. Reduce Racemic conc. to <50 µM.
No Respiration with Pal-Carn D-isomer inhibition or CPT2 defect.Switch to L-Palmitoylcarnitine. Verify CPT2 expression.
Etomoxir inhibits Pal-Carn Non-specific toxicity of Etomoxir.Use Etomoxir at <50 µM.[4] Higher doses inhibit Complex I.
High Basal (No Substrate) Incomplete starvation.Increase starvation time or reduce FBS in prep medium.

References

  • Mechanism of CPT1 Bypass

    • McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[2][6][7][8][9][10] European Journal of Biochemistry.

  • Toxicity of Palmitoylcarnitine

    • Piper, H. M., et al. (1984). The effect of palmitoyl carnitine on the bioenergetics of heart mitochondria. Journal of Molecular and Cellular Cardiology.
  • Seahorse FAO Protocol Standards

    • Agilent Technologies.[5] (2020). Assessing Fatty Acid Oxidation Using the Seahorse XF Analyzer.

  • Isotopic Tracing & Randle Cycle

    • Hue, L., & Taegtmeyer, H. (2009). The Randle cycle revisited: a new head for an old hat. American Journal of Physiology-Endocrinology and Metabolism.
  • Racemic vs Enantiomer Specificity

    • Brdiczka, D., et al. (1969). The localization of the palmitoyl-carnitine transferase in the mitochondrial membrane.[2][6][7] European Journal of Biochemistry. (Foundational work on isomer specificity).

Sources

Methods for assessing the impact of (+-)-Palmitoyl carnitine on membrane fluidity.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical Characterization of (+-)-Palmitoyl Carnitine-Induced Membrane Fluidity Changes

Executive Summary & Biological Context

The Ischemic Surfactant: this compound (PC) is not merely a metabolic intermediate; it is a potent amphiphile that accumulates rapidly in the sarcolemma during myocardial ischemia and hypoxia. Unlike its cytosolic precursor, Palmitoyl-CoA, PC partitions aggressively into lipid bilayers due to its "wedge-like" molecular geometry and amphiphilic nature.

The Biophysical Consequence: At physiological concentrations (<5 µM), PC acts as a metabolic shuttle. However, at pathological concentrations (accumulating >10-20 µM in ischemic tissue), it acts as a membrane perturbant. It inserts into the bilayer, disrupting lipid packing, lowering the phase transition temperature (


), and increasing membrane fluidity (disorder). This "fluidization" leads to ion channel dysfunction (e.g., L-type Ca2+ channels) and, at supra-critical micelle concentrations (CMC), membrane lysis.

Scope of this Guide: This document details three orthogonal methods to quantify these fluidity changes. We move beyond simple "measurements" to establish a causal link between PC concentration and membrane structural integrity.

Strategic Method Selection

To build a robust data package, you must triangulate fluidity changes using complementary techniques.

FeatureMethod A: DPH Anisotropy Method B: Laurdan GP Method C: DSC
Primary Output Rotational Diffusion (Viscosity)Lipid Packing & HydrationPhase Transition Thermodynamics
Sensitivity High (Acyl chain order)High (Water penetration)High (Enthalpy &

)
Throughput High (Plate reader compatible)Medium (Microscopy/Fluorometer)Low (Single sample runs)
Best For Screening dose-response curvesDetecting lipid raft disruptionValidating physical mechanism

Method A: Steady-State Fluorescence Anisotropy (The Gold Standard)

Principle: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that aligns parallel to the acyl chains of phospholipids.[1] When excited with polarized light, the depolarization of its emission is directly proportional to its rotational speed.

  • High Anisotropy (

    
    )  = Slow rotation = Rigid Membrane (Ordered).
    
  • Low Anisotropy (

    
    )  = Fast rotation = Fluid Membrane (Disordered).
    

Mechanism of Action: PC inserts into the bilayer, creating "void spaces" due to its bulky headgroup, allowing DPH to tumble more freely.

Protocol: DPH Anisotropy in Large Unilamellar Vesicles (LUVs)

Materials:

  • Lipids: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) or POPC (biomimetic).

  • Probe: DPH (Stock: 2 mM in Tetrahydrofuran).

  • Analytic: this compound chloride (Stock: 10 mM in Buffer/Ethanol mix; keep ethanol <1% final).

Step-by-Step Workflow:

  • LUV Preparation (The Extrusion Method):

    • Dissolve lipids in chloroform. Dry under

      
       stream to form a thin film.
      
    • Hydrate film with PBS (pH 7.4) to yield multilamellar vesicles (MLVs).

    • Extrude 11 times through a 100 nm polycarbonate filter to create uniform LUVs.

    • Quality Check: Dynamic Light Scattering (DLS) should show Z-avg ~100-120 nm, PDI < 0.1.

  • Labeling:

    • Add DPH to LUV suspension. Molar Ratio: 1:250 (Probe:Lipid).

    • Critical Step: Incubate for 45 mins at

      
       (e.g., 45°C for DPPC) to ensure probe intercalation.
      
  • PC Titration:

    • Aliquot labeled LUVs into a quartz cuvette or black 96-well plate.

    • Titrate PC (0, 1, 5, 10, 20, 50 µM).

    • Caution: Do not exceed the CMC of PC (approx 40-70 µM depending on salt) to avoid solubilizing the liposomes.

  • Measurement:

    • Excitation: 360 nm (Vertical Polarizer).

    • Emission: 430 nm (Measure Vertical (

      
      ) and Horizontal (
      
      
      
      )).
    • Calculate Anisotropy (

      
      ):
      
      
      
      
      (Where G is the instrument grating factor).

Data Interpretation: Expect a sigmoidal decrease in anisotropy as PC concentration increases. A sharp drop indicates the onset of micellization (membrane destruction).

Method B: Laurdan Generalized Polarization (The Hydration Sensor)

Principle: Laurdan is solvatochromic. Its emission spectrum shifts based on the polarity of its environment (i.e., how much water has penetrated the lipid bilayer).

  • Blue Emission (440 nm): Gel phase (Dehydrated/Ordered).

  • Red/Green Emission (490 nm): Liquid-crystalline phase (Hydrated/Disordered).

Why use this for PC? PC is a surfactant. It not only disorders chains but pulls water into the membrane interface. Laurdan specifically detects this "water defect" creation.

Protocol: Calculating GP
  • Preparation: Similar to DPH, label LUVs or Cells with Laurdan (1:100 ratio).

  • Incubation: 30 mins at 37°C.

  • Measurement:

    • Excitation: 340 nm.

    • Emission 1: 440 nm (

      
      ).
      
    • Emission 2: 490 nm (

      
      ).
      
  • Calculation:

    
    
    

Result: PC treatment will cause a decrease in GP values , shifting the population from ordered (GP > 0.5) to disordered (GP < 0.2).

Method C: Differential Scanning Calorimetry (The Thermodynamic Validator)

Principle: DSC measures the heat capacity (


) required to transition lipids from Gel (

) to Liquid Crystalline (

).
  • 
     (Melting Temp):  The peak of the transition.
    
  • 
     (Enthalpy):  Area under the curve (Van der Waals interactions).
    

The PC Signature: As an impurity, PC will:

  • Shift

    
     Lower:  It destabilizes the gel phase.
    
  • Broaden the Peak: It reduces the cooperativity of the transition (lipids can't melt in unison).

Protocol Highlights
  • Sample: High concentration LUVs (1-2 mg/mL lipid) are required for adequate signal.

  • Scan Rate: 1°C/min (Slow scan ensures equilibrium).

  • Reference: Degassed buffer containing the exact concentration of PC used in the sample (to subtract solvent/micelle heat effects).

Visualizing the Mechanism

The following diagram illustrates the molecular workflow and the decision logic for probe selection.

G PC Palmitoyl Carnitine (Amphiphile) Membrane Lipid Bilayer (Ordered Phase) PC->Membrane Partitions Insertion Insertion into Outer Leaflet Membrane->Insertion Effect1 Acyl Chain Disorder Insertion->Effect1 Steric Clash Effect2 Water Penetration Insertion->Effect2 Interface Defect DPH Method: DPH (Anisotropy Drop) Effect1->DPH Detects Rotation DSC Method: DSC (Tm Shift) Effect1->DSC Detects Energy Laurdan Method: Laurdan (GP Decrease) Effect2->Laurdan Detects Polarity

Caption: Mechanistic pathway of Palmitoyl Carnitine interaction with lipid bilayers and the corresponding detection methods.

Troubleshooting & Controls

ObservationPotential ArtifactCorrective Action
Anisotropy drops to ~0.05 Light Scattering / LysisCheck Optical Density (OD). If OD drops drastically, vesicles have solubilized (PC > CMC). Reduce PC conc.
No change in Fluidity Probe AggregationEnsure DPH is pre-dissolved in THF and injected into rapidly stirring buffer. Verify labeling efficiency.
High Background Signal PC MicellesRun a "Blank" with PC only (no lipids) in buffer. PC micelles can fluoresce or scatter light.

References

  • Requero, M. A., et al. (1995). "The membrane-perturbing properties of palmitoyl-coenzyme A and palmitoylcarnitine. A comparative study." Biochemistry.

  • Knott, A. B., et al. (2018). "Palmitoylcarnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery." Molecular Pharmaceutics.

  • Parasassi, T., & Gratton, E. (1995). "Membrane lipid domains and dynamics as detected by Laurdan fluorescence." Journal of Fluorescence.

  • Inoue, K., et al. (1985). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape." Journal of Biological Chemistry.

Sources

Troubleshooting & Optimization

Optimizing liquid chromatography-mass spectrometry parameters for (+-)-Palmitoyl carnitine analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (+-)-palmitoyl carnitine using liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice.

Introduction: The Significance of Palmitoyl Carnitine Analysis

Palmitoyl carnitine, an ester of carnitine and palmitic acid, plays a crucial role in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for ATP production.[1][2] Dysregulation of palmitoyl carnitine levels has been implicated in various metabolic disorders, including inherited diseases of fatty acid oxidation and complex conditions like the metabolic syndrome.[3] Furthermore, elevated levels of palmitoyl carnitine have been associated with mitochondrial dysfunction and are being investigated as potential biomarkers in neurodegenerative diseases such as Alzheimer's.[4][5]

Accurate and robust quantification of palmitoyl carnitine is therefore essential for both basic research and clinical diagnostics. LC-MS has become the gold standard for this analysis due to its high sensitivity and specificity.[6] This guide will provide practical advice to help you optimize your LC-MS parameters and troubleshoot common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula and exact mass of palmitoyl carnitine?

A1: The chemical formula for palmitoyl carnitine is C₂₃H₄₅NO₄, and its exact mass is 400.3401 g/mol .[6]

Q2: Which ionization mode is best for palmitoyl carnitine analysis?

A2: Positive electrospray ionization (ESI) is the preferred mode for analyzing palmitoyl carnitine. Its quaternary amine structure makes it readily protonated, leading to a strong [M+H]⁺ ion.

Q3: What are the expected precursor and product ions for palmitoyl carnitine in MS/MS?

A3: In positive ESI mode, the primary precursor ion is the protonated molecule [M+H]⁺ at m/z 400.4. Upon collision-induced dissociation (CID), a characteristic product ion is observed at m/z 85, which corresponds to the carnitine moiety.[3] Another common fragment results from the neutral loss of trimethylamine (59 Da), yielding an ion at m/z 341.4.[7][8]

Q4: Should I use a deuterated internal standard?

A4: Yes, using a stable isotope-labeled internal standard, such as d3-palmitoyl carnitine, is highly recommended.[7] This is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and matrix effects.

Q5: What are the common sample preparation techniques for plasma or serum?

A5: The most common and straightforward method is protein precipitation.[9] This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[9][10] The resulting supernatant, containing the analyte of interest, can then be diluted and injected into the LC-MS system.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Causes and Solutions:

  • Suboptimal ESI Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, ion source temperature, and gas flows (nebulizer, heater, and curtain gas).[9][11]

    • Expert Tip: Systematically optimize these parameters using a tuning solution of palmitoyl carnitine. A design of experiments (DoE) approach can be efficient in identifying the optimal settings.[11][12] Start with the manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of the m/z 400.4 -> 85 transition.

  • Inefficient Chromatographic Separation: Poor peak shape or excessive peak broadening can lead to a lower signal-to-noise ratio.

    • Expert Tip: For reversed-phase chromatography, ensure proper mobile phase composition. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for protonated species.[3] For HILIC, the addition of a salt like ammonium acetate can enhance reproducibility and sensitivity.[7]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of palmitoyl carnitine.

    • Expert Tip: To mitigate matrix effects, improve your sample cleanup procedure. If protein precipitation is insufficient, consider solid-phase extraction (SPE). Also, ensure adequate chromatographic separation to move the palmitoyl carnitine peak away from highly suppressed regions of the chromatogram. The use of a deuterated internal standard is critical to compensate for any remaining matrix effects.[7]

  • Derivatization: For some applications requiring very high sensitivity, derivatization can be employed to enhance the signal intensity.[13][14] However, this adds complexity to the sample preparation workflow.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Causes and Solutions:

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Expert Tip: Dilute your sample or reduce the injection volume.

  • Secondary Interactions with the Stationary Phase: Palmitoyl carnitine's positive charge can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.

    • Expert Tip: Use a column with end-capping or a hybrid particle technology to minimize these interactions. Adding a small amount of a competing base, like ammonium hydroxide, to the mobile phase can sometimes help, but be mindful of its impact on ionization.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.

    • Expert Tip: For reversed-phase chromatography, a low pH (e.g., using formic acid) generally provides good peak shape for positively charged analytes.

Issue 3: Inconsistent Retention Times

Potential Causes and Solutions:

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.

    • Expert Tip: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 5-10 column volumes for equilibration.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time variability.

    • Expert Tip: Prepare mobile phases fresh and ensure accurate measurements of all components. Degas the mobile phases before use. The addition of a buffer, such as ammonium acetate, can improve the reproducibility of retention times.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Expert Tip: Use a column oven to maintain a constant and controlled temperature.[3]

Issue 4: High Background Noise

Potential Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.

    • Expert Tip: Use high-purity, LC-MS grade solvents and reagents.

  • Carryover from Previous Injections: Palmitoyl carnitine can be "sticky" and adsorb to surfaces in the autosampler and LC system.

    • Expert Tip: Optimize the needle wash solution in your autosampler. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be effective. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.

  • In-source Fragmentation: Setting the cone voltage or fragmentor voltage too high can cause fragmentation of the precursor ion in the ion source, leading to a complex spectrum and higher background.

    • Expert Tip: Optimize these parameters to maximize the intensity of the precursor ion (m/z 400.4) while minimizing in-source fragmentation.

Experimental Protocols and Data

Sample Preparation: Protein Precipitation

This is a standard protocol for the extraction of palmitoyl carnitine from plasma or serum.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 5 µL of an internal standard working solution (e.g., d3-palmitoyl carnitine at 5 ng/mL).[10]

  • Vortex the sample for 10 seconds.[10]

  • Add 300 µL of ice-cold methanol or acetonitrile.[10]

  • Vortex again for 10 seconds to precipitate the proteins.[10]

  • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.[10]

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis. For some instruments, a further dilution with the initial mobile phase may be necessary.[10]

Example LC-MS Parameters

The following tables provide starting parameters for the analysis of palmitoyl carnitine. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterReversed-Phase C18Hydrophilic Interaction (HILIC)
Column C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[10]HILIC silica column (e.g., 50 x 2.0 mm, 4 µm)[7]
Mobile Phase A 0.1% Formic acid in water[10]5 mM Ammonium acetate in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile
Gradient A linear gradient from low to high organic percentageA linear gradient from high to low organic percentage
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C[3]Ambient or controlled
Injection Volume 1 - 10 µL1 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.5 - 5.5 kV[3][9]
Ion Source Temperature 140 - 600 °C[3][9]
Desolvation Gas Flow Instrument dependent
MRM Transition 400.4 -> 85.1
Collision Energy Optimize for maximum signal
Internal Standard d3-Palmitoyl Carnitine (403.4 -> 85.1)

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation and troubleshooting.

Palmitoyl_Carnitine_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 or HILIC) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Report Generate Report Quantification->Report Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix FA Fatty Acid ACoA Acyl-CoA FA->ACoA CPT1 CPT1 ACoA->CPT1 PC Palmitoyl Carnitine CPT1->PC BetaOx Beta-Oxidation ACoA_matrix Acyl-CoA ACoA_matrix->BetaOx CPT2 CPT2 CPT2->ACoA_matrix CAT CAT (Translocase) CAT->CPT2 PC->CAT

Caption: The carnitine shuttle system.

References

  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. Retrieved from [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Yoon, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE, 19(1), e0296924. Retrieved from [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and low-abundant species. Journal of Lipid Research, 56(8), 1645-1655. Retrieved from [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Retrieved from [Link]

  • Wikipedia. (n.d.). Palmitoylcarnitine. Retrieved from [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. Retrieved from [Link]

  • Galli, M., et al. (2012). Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(7), 884-890. Retrieved from [Link]

  • Ranea-Robles, P., et al. (2014). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Analytical and Bioanalytical Chemistry, 406(28), 7249-7258. Retrieved from [Link]

  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice. PubMed. Retrieved from [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Retrieved from [Link]

  • Yoon, S., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PubMed Central. Retrieved from [Link]

  • Schmidt-Sommerfeld, E., et al. (2002). Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue. Molecular Genetics and Metabolism, 76(4), 313-318. Retrieved from [Link]

  • Moro, C., et al. (2006). Optimization of a rapid capillary electrophoresis ESI-IT tandem mass spectrometry method for the analysis of short-chain carnitines in human plasma. Journal of Chromatography B, 840(1), 1-8. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chromtography Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Nsiah-Sefa, P., et al. (2024). Loss of mitochondria long-chain fatty acid oxidation impairs skeletal muscle contractility by disrupting myofibril structure and calcium homeostasis. Molecular Metabolism, 86, 101968. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2019). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules, 24(20), 3714. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • Rashed, M. S., et al. (1995). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Pediatric Research, 38(4), 570-574. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]

Sources

Common pitfalls to avoid when quantifying (+-)-Palmitoyl carnitine.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the quantification of (+-)-Palmitoyl carnitine (C16-carnitine). It addresses the unique physicochemical challenges of long-chain acylcarnitines, including their amphiphilic "sticky" nature, hydrolytic instability, and specific mass spectrometric behaviors.

Status: Operational Subject: Troubleshooting & Method Optimization for C16-Carnitine Analysis Applicable Techniques: LC-MS/MS, HPLC-UV (limited), Biological Assays

Section 1: Critical Pitfalls & Troubleshooting (Q&A)
Category A: Sample Handling & Stability (The "Sticky" Problem)

Q1: My calibration curve is non-linear at low concentrations, and I see high variability between replicates. What is happening? Diagnosis: You are likely experiencing non-specific adsorption (sticking) of the lipophilic palmitoyl tail to your labware.

  • The Mechanism: Palmitoyl carnitine is amphiphilic (detergent-like). The C16 fatty acid tail binds aggressively to borosilicate glass and standard polypropylene surfaces, depleting the analyte from the solution before it reaches the detector.

  • The Fix:

    • Avoid Glass: Never use untreated glass vials for low-concentration samples (<1 µM).

    • Add a Carrier Protein: If compatible with your extraction, add 0.1% - 0.5% BSA (Bovine Serum Albumin) to your stock solutions to "block" binding sites.

    • Solvent Strength: Ensure your injection solvent contains at least 20-30% organic solvent (Methanol or Acetonitrile) to keep the lipid tail solubilized and prevent it from partitioning onto container walls.

Q2: I weighed the standard powder accurately, but my calculated concentrations are consistently off. Why? Diagnosis: Inaccurate weighing due to hygroscopicity .[1]

  • The Mechanism: Synthetic acylcarnitines, especially the racemic (+-)-salts, are often hygroscopic and exist as viscous oils or sticky solids rather than defined crystals. They absorb atmospheric water rapidly, making gravimetric preparation inaccurate.[1]

  • The Fix:

    • Do not rely on weight alone. Prepare a primary stock, then validate its concentration by hydrolyzing a small aliquot (using NaOH) and quantifying the released Free Carnitine (which is stable and crystallizes well) against a certified Free Carnitine standard.

    • Standardization: Use this "Total Carnitine" value to back-calculate the precise Palmitoyl Carnitine concentration.

Q3: My samples show lower concentrations after weekend storage. Is the molecule unstable? Diagnosis: Hydrolysis of the ester bond.

  • The Mechanism: The ester linkage between carnitine and palmitic acid is susceptible to hydrolysis, releasing free carnitine and palmitic acid. This reaction is accelerated by heat and alkaline pH.

  • The Fix:

    • Temperature Control: Keep all samples at 4°C during processing. Store at -80°C for long term.

    • pH Control: Ensure your final extract is neutral or slightly acidic. Avoid alkaline buffers which catalyze ester hydrolysis.

    • Freeze-Thaw: Minimize freeze-thaw cycles. Aliquot samples immediately after collection.

Category B: Chromatographic & Mass Spec Challenges

Q4: I see significant signal suppression in my plasma samples compared to solvent standards. Diagnosis: Matrix Effect from phospholipids.

  • The Mechanism: Palmitoyl carnitine (C16) elutes in the same hydrophobic region as endogenous plasma phospholipids (phosphatidylcholines). These lipids compete for ionization in the electrospray source (ESI), "quenching" your signal.

  • The Fix:

    • Chromatography: Use a C18 column with a gradient that fully elutes phospholipids after your analyte, or use a specific "Trap-and-Elute" setup.

    • Extraction: Simple protein precipitation (e.g., Methanol crash) leaves phospholipids in the sample. Consider Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to wash away neutral lipids while retaining the positively charged carnitine.

Q5: Should I worry about the racemic nature (+/-) of my standard? Diagnosis: Yes, for biological relevance , though often not for simple quantification.

  • The Context: Biological systems exclusively utilize L-Palmitoyl carnitine . Synthetic standards labeled (+-)- are a 50:50 mix of D and L isomers.

  • The Impact:

    • LC-MS/MS: On a standard C18 column, D and L isomers co-elute and have identical ionization efficiencies. A 100 ng/mL racemic standard will produce the same signal as 100 ng/mL L-isomer. You can quantify "Total Palmitoyl Carnitine" accurately.

    • Biological Assays: If you use the racemic standard to treat cells (e.g., to study mitochondrial toxicity), remember that only 50% is the biologically active L-form. The D-form may be inert or act as a competitive inhibitor.

Section 2: Optimized Experimental Protocol
Workflow Diagram: Extraction & Quantification

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d3-Palmitoyl Carnitine) Sample->IS_Add Extract Protein Precipitation (MeOH w/ 0.1% Formic Acid) *Ratio 3:1* IS_Add->Extract Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Extract->Centrifuge Supernatant Transfer Supernatant *Use Low-Bind Plastic* Centrifuge->Supernatant Evap Evaporate to Dryness (N2 stream, <40°C) Supernatant->Evap Remove Solvent Recon Reconstitute (80% MeOH / 20% H2O) Evap->Recon Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Optimized workflow emphasizing low-bind plastics and internal standard integration.

Quantitative Data & MS Parameters

Table 1: Recommended MRM Transitions (Positive ESI) Note: The product ion 85.1 Da corresponds to the characteristic carnitine backbone fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Palmitoyl Carnitine 400.4 [M+H]+85.13528
d3-Palmitoyl Carnitine (IS) 403.4 [M+H]+85.13528
Precursor Scan (Optional) Scan 400.485.1--

Table 2: Solubility & Stability Profile

ParameterSpecificationPractical Implication
Solubility Soluble in MeOH, EtOH, DMSO. Poor in Water.Dissolve stocks in 100% MeOH. Dilute working standards to 50% MeOH minimum.
Adsorption High (Glass > Polypropylene)CRITICAL: Use silanized glass or low-bind polypropylene.
Storage Stability < 24h at Room Temp (Hydrolysis risk)Process immediately. Store extracts at -20°C.
Hygroscopicity High (Deliquescent)Do not store powder open. Desiccate. Validate stock via hydrolysis assay.
Section 3: Detailed Methodology
1. Stock Solution Preparation (The "Gold Standard" Method)
  • Primary Stock: Dissolve approx. 5 mg of this compound chloride in 5 mL of 100% Methanol .

  • Validation Step: Take 10 µL of this stock, add 90 µL of 0.1 M NaOH. Incubate at 50°C for 1 hour (hydrolysis). Neutralize with HCl. Quantify the resulting Free Carnitine using a calibrated Free Carnitine assay (LC-MS or enzymatic).

  • Correction: Adjust the concentration value of your Palmitoyl Carnitine stock based on the Free Carnitine result. This corrects for water weight and impurities.

2. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 20% B (Load)

    • 1-5 min: Linear ramp to 98% B (Elute C16)

    • 5-7 min: Hold 98% B (Wash phospholipids)

    • 7-7.1 min: Return to 20% B

    • 7.1-10 min: Re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min.

3. Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Sensitivity? Start->Issue1 Issue2 Carryover / Ghost Peaks? Start->Issue2 Check1 Check Matrix Effect (Infuse IS post-column) Issue1->Check1 Yes Check2 Check Adsorption (Glass vs Plastic) Issue1->Check2 No, standard is also low Check3 Check Wash Solvent (Need stronger organic?) Issue2->Check3 Solution1 Use SPE or Dilute Sample Check1->Solution1 Suppression Found Solution2 Change to Low-Bind Plasticware Check2->Solution2 Loss in vial Solution3 Add Isopropanol to Needle Wash Check3->Solution3

Caption: Diagnostic logic for common C16-carnitine analytical failures.

References
  • Methodology for Acylcarnitine Profiling

    • Title: Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.[2]

    • Source: BeVital / Wiley InterScience
    • URL:[Link]

  • Stability & Storage

    • Title: Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[3]

    • Source: Clinical Chemistry (NIH PubMed)
    • URL:[Link]

  • Adsorption & Handling

    • Title: The importance of using the optimal plastic and glassware in studies involving peptides (and amphiphilic lipids).
    • Source: General Endocrinology (NIH PMC)
    • URL:[Link](Note: Principles of adsorption cited here apply directly to long-chain acylcarnitines).

  • Synthesis & Standards: Title: Synthesis & HILIC/MS Analysis of Acylcarnitines. Source: Sigma-Aldrich Technical Bulletin

Sources

Validation & Comparative

Comparing the distinct effects of (+-)-Palmitoyl carnitine and palmitoyl-CoA on mitochondrial function.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In mitochondrial research, the choice between (+-)-Palmitoyl carnitine (PC) and Palmitoyl-CoA (P-CoA) is not merely a matter of substrate availability; it dictates the specific metabolic checkpoint being interrogated.

  • Palmitoyl-CoA is the physiological precursor in the cytosol.[1] In isolated mitochondria, it is membrane-impermeable and acts as a potent allosteric regulator (specifically inhibiting Adenine Nucleotide Translocase, ANT).

  • Palmitoyl carnitine is the transport-competent intermediate.[1][2] It bypasses the rate-limiting CPT1 enzyme, allowing direct assessment of the inner membrane transport (CACT), CPT2, and

    
    -oxidation machinery.
    

Critical Advisory: The user specified This compound . This denotes a racemic mixture of L- and D-isomers. While L-PC is the active substrate, D-PC acts as a competitive inhibitor of carnitine acyltransferases. Data generated using the racemic mixture will show lower Vmax and different kinetic profiles compared to pure L-PC.

Part 1: Mechanistic Profiles & Transport Logic

To interpret experimental data, one must understand the spatial segregation of these molecules imposed by the mitochondrial membranes.

Palmitoyl-CoA (The Cytosolic Activator & Regulator)[1][2]
  • Localization: Generated in the cytosol or on the Outer Mitochondrial Membrane (OMM) by Acyl-CoA Synthetase.

  • Permeability: Impermeable to the Inner Mitochondrial Membrane (IMM).

  • Mechanism: To be oxidized, the palmitoyl moiety must be transferred to carnitine by CPT1 (Carnitine Palmitoyltransferase 1).[3]

  • Regulatory Role: P-CoA is a high-affinity inhibitor of ANT (Adenine Nucleotide Translocase) and Citrate Synthase. Accumulation of P-CoA (e.g., during ischemia or CPT1 blockade) drives "lipotoxicity," increasing Reactive Oxygen Species (ROS) and altering membrane potential (

    
    ).
    
This compound (The Shuttle Intermediate)
  • Localization: Formed in the Intermembrane Space (IMS).

  • Permeability: Transported across the IMM by CACT (Carnitine-Acylcarnitine Translocase).

  • Mechanism: Once in the matrix, CPT2 reconverts it to Palmitoyl-CoA for

    
    -oxidation.
    
  • Experimental Utility: Adding PC to isolated mitochondria bypasses CPT1 , the primary regulatory step of fatty acid oxidation (FAO). This allows researchers to isolate defects in the downstream

    
    -oxidation spiral or the Electron Transport Chain (ETC).
    

Part 2: Comparative Effects on Bioenergetics

Respiration Rates (Oxygen Consumption)
  • PC (+ Malate): Induces rapid State 3 respiration (ADP-stimulated). It provides reducing equivalents (NADH, FADH2) directly to Complex I and ETF-QO.

  • P-CoA (+ Malate): In isolated mitochondria (with intact membranes), adding P-CoA alone yields State 2 (background) respiration only. It cannot enter the matrix.

    • Correction: If free L-carnitine is added alongside P-CoA, CPT1 is activated, and respiration proceeds. This "P-CoA + Carnitine" assay specifically measures CPT1 function.

ANT Inhibition & ROS Generation[4][5][6]
  • P-CoA Effect: P-CoA binds to the cytosolic face of ANT with nanomolar affinity (

    
     < 1 
    
    
    
    M). This locks ANT, preventing ADP entry into the matrix.
    • Result: If P-CoA accumulates, ATP synthesis stalls,

      
       hyperpolarizes (initially), and electron leak increases, leading to significant ROS production .
      
  • PC Effect: PC interacts with membranes but does not inhibit ANT as potently as P-CoA. However, high concentrations (>10

    
    M) of PC act as surfactants, causing non-specific depolarization.
    
Mitochondrial Permeability Transition Pore (mPTP)[7][8]
  • PC: High concentrations (10

    
    M+) are known to induce mPTP opening , leading to rapid swelling and loss of 
    
    
    
    . This is often linked to its detergent-like properties disrupting the lipid bilayer environment of the pore.
  • P-CoA: Effects are complex. While it inhibits ANT (a proposed regulatory component of mPTP), it can also induce depolarization. However, some studies distinguish that P-CoA-induced depolarization does not always involve pore opening, whereas PC-induced depolarization typically does.

Part 3: Experimental Protocols

Protocol A: Assessing -Oxidation Capacity (Bypassing CPT1)
  • Objective: Measure maximum FAO flux independent of CPT1 regulation.

  • Reagents: Isolated Mitochondria, Respiration Buffer (MiR05), this compound, Malate, ADP.

  • Critical Step: Use Malate (2-5 mM) to spark the TCA cycle (replenish oxaloacetate). PC alone cannot sustain the TCA cycle efficiently without an anaplerotic carbon source.

Workflow:

  • Equilibrate mitochondria (0.1–0.5 mg/mL) in buffer.

  • Add Malate (2 mM) + ADP (2 mM) . (Record State 2 rate).

  • Titrate This compound :

    • Start at 2

      
      M .
      
    • Note: Racemic PC contains D-PC. You may need higher concentrations (up to 10-15

      
      M) to saturate L-activity compared to pure L-PC, but risk detergent effects. Recommended: Use 5-10 
      
      
      
      M.
  • Measure State 3 respiration.

  • Add Oligomycin to measure State 4o (Leak).

Protocol B: Assessing CPT1 Function (The "Carnitine Check")
  • Objective: Determine if CPT1 is functional or inhibited.

  • Reagents: Palmitoyl-CoA, L-Carnitine.[1][4][5][6]

Workflow:

  • Equilibrate mitochondria.

  • Add Malate (2 mM) + ADP .

  • Add Palmitoyl-CoA (5-10

    
    M) .
    
    • Observation: Respiration should remain low (flatline) if membranes are intact.

  • Add L-Carnitine (0.5 - 2 mM) .

    • Observation: Respiration should increase immediately as CPT1 converts P-CoA to PC, which enters the matrix.

    • Control: Pre-incubate with Etomoxir (CPT1 inhibitor) to confirm specificity.

Part 4: Data Summary

FeatureThis compound (PC)Palmitoyl-CoA (P-CoA)
Primary Use Substrate for

-oxidation (bypasses CPT1).
Substrate for CPT1 (requires Carnitine) or ANT inhibitor.
IMM Permeability High (via CACT).None (requires conversion).
Effect on ANT Weak interaction.Potent Inhibitor (

in nM range).[7]
Toxicity Mechanism Detergent/Surfactant effect; opens mPTP at >10

M.
Lipotoxicity via ANT inhibition; ROS generation.
Racemic Impact High. D-isomer inhibits CACT/CPT2.N/A (usually supplied as pure thioester).
Respiration State Induces State 3 immediately (+ADP).No State 3 unless Carnitine is added.

Part 5: Visualization of Signaling & Transport

The following diagram illustrates the distinct entry points and the inhibitory block of Palmitoyl-CoA at the ANT.

Mitochondrial_FAO_Transport cluster_cyto Cytosol / OMM cluster_ims Intermembrane Space (IMS) cluster_matrix Mitochondrial Matrix PCoA_Cyto Palmitoyl-CoA (Exogenous) CPT1 CPT1 Enzyme (Rate Limiting) PCoA_Cyto->CPT1 Substrate ANT ANT (ADP/ATP Exchange) PCoA_Cyto->ANT INHIBITS (Lipotoxicity) PC_IMS Palmitoyl-Carnitine (Transport Form) CPT1->PC_IMS Conversion Carnitine L-Carnitine Carnitine->CPT1 Co-Factor CACT CACT (Transporter) PC_IMS->CACT PC_Exo This compound (Exogenous Substrate) PC_Exo->CACT Direct Entry (Bypasses CPT1) CPT2 CPT2 Enzyme CACT->CPT2 Translocation PCoA_Matrix Palmitoyl-CoA (Matrix Pool) CPT2->PCoA_Matrix Reconversion BetaOx Beta-Oxidation (NADH/FADH2) PCoA_Matrix->BetaOx Oxidation D_Iso D-Palmitoylcarnitine (Impurity) D_Iso->CACT Competes/Inhibits

Caption: Comparative flux of Palmitoyl-CoA vs. Palmitoyl Carnitine. Note P-CoA's dual role as CPT1 substrate and ANT inhibitor, while PC bypasses CPT1.

References

  • Ciapaite, J., et al. (2006).[8] Metabolic control of mitochondrial properties by adenine nucleotide translocator determines palmitoyl-CoA effects.[8][9] The FEBS Journal.[8]

  • Tominaga, H., et al. (2013). Different Effects of Palmitoyl-L-carnitine and Palmitoyl-CoA on Mitochondrial Function in Rat Ventricular Myocytes. American Journal of Physiology.

  • Bremer, J. (1983). Carnitine--metabolism and functions.[3][4][5][10][11][12] Physiological Reviews.

  • Knott, A. B., et al. (2008). Mitochondrial fragmentation in neurodegeneration. Nature Reviews Neuroscience.

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research.

Sources

Comparative Guide: (+-)-Palmitoyl Carnitine vs. L-Isomers and Acylcarnitine Variants in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Category: Mitochondrial Substrates & Metabolic Reagents Primary Reagent: (+-)-Palmitoyl Carnitine (Racemic Mixture) Primary Alternatives: L-Palmitoylcarnitine (Enantiopure), Octanoylcarnitine (Medium-Chain)

Verdict: While This compound (racemic DL-mixture) is frequently marketed as a cost-effective reagent for metabolic studies, it is biologically inferior to enantiopure L-Palmitoylcarnitine for kinetic profiling. The D-isomer present in the racemic mixture acts as a competitive inhibitor of Carnitine Palmitoyltransferase 2 (CPT2), artificially depressing respiration rates. For investigations into beta-oxidation capacity where membrane transport is not the variable of interest, Octanoylcarnitine is the superior alternative due to its higher solubility and lack of detergent-like toxicity at functional concentrations.

Part 1: Mechanistic Foundation & Stereochemical Criticality

The Carnitine Shuttle: The Gatekeeper

To understand the performance gap between these reagents, one must map their entry points into the mitochondrial matrix. Long-chain fatty acids (LCFAs) like palmitate cannot diffuse through the inner mitochondrial membrane (IMM).[1] They rely on the Carnitine Shuttle , a three-step relay system.

  • Step 1 (CPT1): Cytosolic Palmitoyl-CoA is converted to Palmitoylcarnitine.

  • Step 2 (CACT): Palmitoylcarnitine is translocated across the IMM.[2]

  • Step 3 (CPT2): Palmitoylcarnitine is reconverted to Palmitoyl-CoA for Beta-Oxidation.

The Stereochemical Trap: (+-) vs. (L-)

The most critical oversight in experimental design is treating the racemic mixture this compound as functionally equivalent to the physiological L-Palmitoylcarnitine.

  • L-Palmitoylcarnitine: The natural substrate. It is efficiently transported by CACT and processed by CPT2.

  • D-Palmitoylcarnitine (present in (+-) mix):

    • Inhibitory Action: The D-isomer is not a substrate for beta-oxidation. Crucially, it acts as a competitive inhibitor of CPT2 and potentially CACT.

    • Data Impact: Studies have shown that even 0.2 mM of the racemic mixture can inhibit enzyme activity significantly compared to the pure L-form. Using the racemic mixture introduces a hidden variable: the ratio of substrate (L) to inhibitor (D), which complicates Vmax and Km calculations.

Visualization: Differential Pathway Entry

The following diagram illustrates where each reagent enters the pathway and where the D-isomer exerts inhibition.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Matrix PalCoA Palmitoyl-CoA CPT1 CPT1 (Outer Membrane) PalCoA->CPT1 Substrate LCarn L-Carnitine L_PalCar L-Palmitoylcarnitine (Reagent) CPT1->L_PalCar Product CACT CACT (Translocase) CPT2 CPT2 (Inner Membrane) CACT->CPT2 BetaOx Beta-Oxidation (TCA Cycle) CPT2->BetaOx Generates ATP L_PalCar->CACT Direct Entry (Bypasses CPT1) DL_PalCar (+-)-Palmitoylcarnitine (Racemic Reagent) DL_PalCar->CACT Enters DL_PalCar->CPT2 D-Isomer INHIBITS OctCar Octanoylcarnitine (C8 Reagent) OctCar->BetaOx Diffuses Freely (Bypasses CPT System)

Caption: Pathway entry points for L-Palmitoylcarnitine (Physiological) vs. (+-)-Palmitoylcarnitine (Inhibitory) and Octanoylcarnitine (Bypass).

Part 2: Comparative Performance Analysis

This section compares the physical and biological properties of the racemic mixture against its alternatives.

Table 1: Reagent Comparison Matrix
Feature(+-)-PalmitoylcarnitineL-PalmitoylcarnitineOctanoylcarnitine (C8)
Stereochemistry Racemic (50% L / 50% D)Enantiopure (100% L)Enantiopure (usually L)
Physiological Role Non-PhysiologicalNative IntermediateNative Intermediate
Mitochondrial Entry CACT TransporterCACT TransporterDiffusion (mostly CPT-independent)
Enzyme Interaction Inhibits CPT2 (D-form)Substrate for CPT2Substrate for MCAD
Solubility (CMC) Low (~5-10 µM)Low (~5-10 µM)High (Soluble >100 µM)
Toxicity Risk High (Detergent effect)High (Detergent effect)Low
Primary Use Case Rough screening (deprecated)Precise CPT2/Beta-Ox kineticsDownstream Beta-Ox capacity
The "Detergent Effect" & Toxicity

Both L- and (+-)-Palmitoylcarnitine are amphiphilic molecules acting as surfactants.

  • Critical Micelle Concentration (CMC): ~4–10 µM.

  • Consequence: At concentrations >10 µM, Palmitoylcarnitine aggregates and acts as a detergent, solubilizing membrane lipids.

  • Mitochondrial Toxicity: High concentrations (>10 µM) induce the opening of the Mitochondrial Permeability Transition Pore (mPTP) , leading to loss of membrane potential (ΔΨm) and cessation of ATP synthesis. This effect is often mistaken for "metabolic saturation" in poorly designed experiments.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Oroboros)

Objective: Measure Long-Chain Fatty Acid Oxidation (LCFAO) capacity without detergent artifacts.

Reagents:

  • Substrate: L-Palmitoylcarnitine (Avoid (+-) mixture to prevent CPT2 inhibition).

  • Sparker: Malate (Required to regenerate oxaloacetate for Acetyl-CoA entry into TCA).

  • Carrier: BSA (Bovine Serum Albumin) - CRITICAL . BSA binds free acylcarnitines, buffering the free concentration below the CMC/toxicity threshold while maintaining a "substrate reservoir."

Workflow:

  • Preparation:

    • Prepare Assay Medium (KHB): 111 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl2, 2 mM MgSO4, 1.2 mM NaH2PO4, 2.5 mM Glucose, 0.5 mM Carnitine, 5 mM HEPES, pH 7.4.

    • Conjugation: Pre-conjugate L-Palmitoylcarnitine with BSA (6:1 molar ratio) or use a low concentration (max 5-10 µM) if BSA-free.

  • Seahorse Injection Strategy:

    • Port A (Substrate): L-Palmitoylcarnitine (Final: 10 µM) + Malate (Final: 2 mM).

    • Port B (Coupler): ADP (Final: 1-2 mM) – Induces State 3 Respiration.

    • Port C (Control): Oligomycin (ATP Synthase Inhibitor).[3]

    • Port D (Validation): Etomoxir (CPT1 Inhibitor) – Note: Since Palmitoylcarnitine bypasses CPT1, Etomoxir should NOT inhibit respiration. This validates that you are measuring downstream CPT2/Beta-Ox flux. If you used Palmitate, Etomoxir WOULD inhibit.

Protocol B: Toxicity Check (Self-Validation Step)

To ensure your data represents metabolism and not membrane lysis:

  • Run a parallel well with Rotenone/Antimycin A added before the substrate.

  • If Oxygen Consumption Rate (OCR) rises after adding (+-)-Palmitoylcarnitine in the presence of Rot/AA, the reagent is acting as a chemical uncoupler/detergent, not a metabolic substrate.

Visualization: Experimental Workflow

Workflow Start Start: Isolated Mitochondria or Permeabilized Cells Choice Select Substrate Start->Choice Path_L L-Palmitoylcarnitine (10 µM + BSA) Choice->Path_L Path_DL (+-)-Palmitoylcarnitine (Racemic) Choice->Path_DL Malate Add Malate (2 mM) (Sparker) Path_L->Malate Path_DL->Malate ADP Add ADP (State 3 Respiration) Malate->ADP Malate->ADP Toxicity Check: Is [Conc] > 10 µM? ADP->Toxicity ADP->Toxicity Result_L True Beta-Oxidation Rate (Reliable) Result_DL Inhibited Rate (CPT2 Competition by D-form) Toxicity->Result_L No (<10µM) Toxicity->Result_DL No (<10µM) Lysis Membrane Lysis / MPTP Open (False Signal) Toxicity->Lysis Yes (>10µM)

Caption: Workflow decision tree highlighting the risks of Racemic mixtures and high concentrations.

References

  • Inhibition of carnitine palmitoyltransferase by long- and short-chain acylcarnitine.

    • Source: N
    • Key Finding: D,L-Palmitoylcarnitine almost completely inhibited CPT in patients and reduced normal activity by 45%, identifying the D-isomer as a potent inhibitor.
  • Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function.

    • Source: N
    • Key Finding: High concentrations of Palmitoylcarnitine (10 µM)
  • Measurement of β-oxidation capacity of biological samples by respirometry.

    • Source: American Journal of Physiology-Endocrinology and Metabolism
    • Key Finding: Establishes standard protocols using Palmitoylcarnitine and Octanoylcarnitine as substrates for respirometry, emphasizing the need for Mal
  • Palmitoylcarnitine, a surface-active metabolite.

    • Source: N
    • Key Finding: Confirms the surfactant/detergent properties of Palmitoylcarnitine, explaining its toxicity at high concentr
  • Agilent Seahorse XF Palmitate-BSA FAO Substr

    • Source: Agilent Technologies
    • Key Finding: Provides industry-standard concentrations and BSA-conjugation methods to mitig

Sources

Cross-validation of (+-)-Palmitoyl carnitine measurements by ELISA and mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of (+/-)-Palmitoyl carnitine measurements by ELISA and mass spectrometry. Content Type: Publish Comparison Guide.

Executive Summary

For researchers investigating mitochondrial


-oxidation or metabolic ischemia, Palmitoylcarnitine (C16:0-carnitine)  is a critical biomarker. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the bioanalytical gold standard due to its molecular specificity, Enzyme-Linked Immunosorbent Assays (ELISA) offer an accessible, lower-cost alternative for high-throughput screening.

The Verdict: ELISA kits for acylcarnitines are generally competitive inhibition assays suitable for trend analysis but prone to cross-reactivity with other acyl-chain lengths. LC-MS/MS is required for absolute quantification and distinguishing enantiomers in racemic mixtures ((+/-)-Palmitoylcarnitine). This guide details the rigorous cross-validation workflow required to bridge these two methodologies.

Scientific Foundation: The Analyte and the Challenge
1.1 Biological Context

Palmitoylcarnitine is an amphiphilic intermediate formed by Carnitine Palmitoyltransferase 1 (CPT1) at the outer mitochondrial membrane.[1] It facilitates the transport of long-chain fatty acids (LCFA) into the matrix for energy production.[1][2]

  • Physiological Range: Plasma levels typically range from 0.1 to 0.5

    
    M in healthy controls but can spike >5 
    
    
    
    M during ischemic events or in fatty acid oxidation disorders (FAOD).
  • The Chirality Factor: Biological systems exclusively utilize L-Palmitoylcarnitine . However, synthetic standards often come as racemic (+/-)-Palmitoylcarnitine .

    • Implication: LC-MS/MS without chiral chromatography detects the total mass (L + D). ELISA antibodies are often stereospecific to the L-form. This is a primary source of "mismatch" during validation.

1.2 Pathway Visualization

FattyAcidOxidation FA Free Fatty Acid (Cytosol) AcylCoA Palmitoyl-CoA FA->AcylCoA ACS Enzyme PC Palmitoylcarnitine (Intermembrane Space) AcylCoA->PC CPT1 (Rate Limiting) Carnitine L-Carnitine Carnitine->PC MitoMatrix Mitochondrial Matrix (Beta-Oxidation) PC->MitoMatrix CACT Translocase

Figure 1: The CPT1-mediated formation of Palmitoylcarnitine.[1] Accumulation of this intermediate often signals mitochondrial dysfunction.[1]

Head-to-Head Comparison
FeatureLC-MS/MS (Gold Standard)Competitive ELISA (Alternative)
Principle Mass-to-charge (

) detection of parent/fragment ions.
Antibody competition between sample antigen and plate antigen.
Specificity High. Distinguishes chain lengths (C16 vs C18).Moderate. Cross-reactivity with C14 or C18 carnitines is common.
Sensitivity (LOD) High (0.01 - 0.05

M).
Moderate (0.1 - 0.5

M).
Throughput Low/Medium (5-10 mins/sample).High (90 samples/plate in 3 hours).
Chiral Differentiation Requires chiral column. Standard C18 detects both.Antibody dependent (usually L-specific).
Major Limitation Capital cost; Ion suppression by matrix.Matrix interference; "Hook effect" at high concentrations.
Experimental Workflow: Cross-Validation

To validate an ELISA kit, you must run a "Spike-and-Recovery" and "Parallelism" study against LC-MS/MS using the same biological matrix.

ValidationWorkflow cluster_MS Reference Method (LC-MS/MS) cluster_ELISA Test Method (ELISA) Sample Biological Sample (Plasma/Tissue Homogenate) Split Split Aliquots Sample->Split Extract1 Protein Precip (MeOH/ACN) Split->Extract1 Dilute Dilution in Assay Buffer Split->Dilute IS Add Internal Std (d3-Palmitoylcarnitine) Extract1->IS LCMS LC-MS/MS Analysis (MRM Mode) IS->LCMS Stats Statistical Correlation (Bland-Altman Plot) LCMS->Stats Incubate Competitive Binding (Plate) Dilute->Incubate Read OD 450nm Absorbance Incubate->Read Read->Stats

Figure 2: The split-sample workflow ensures that method variability is isolated from biological variability.

Detailed Methodologies
Protocol A: LC-MS/MS (The Reference)

Use this protocol to generate the "True Value".

  • Internal Standard (IS): Use Palmitoyl-L-carnitine-(methyl-d3) . The deuterium label corrects for ionization suppression, which is critical in lipid-rich matrices.

  • Extraction:

    • Aliquot 50

      
      L plasma.
      
    • Add 10

      
      L IS (1 
      
      
      
      M in methanol).
    • Add 300

      
      L ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.
      
    • Vortex (30s), Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to glass vial (plastic can absorb hydrophobic lipids).

  • Chromatography (LC):

    • Column: C8 or C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C8, 3.0 x 100mm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 40% B to 100% B over 5 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: m/z 400.4 (Palmitoylcarnitine).

    • Product Ion: m/z 85.0 (Characteristic fragment of the carnitine head group).

    • IS Transition: m/z 403.4

      
       85.0.
      
Protocol B: Competitive ELISA (The Test)

Use this for high-throughput screening after validation.

  • Principle: The well is coated with Palmitoylcarnitine. Free PC in the sample competes with the coated PC for a biotinylated anti-PC antibody. High signal = Low concentration.

  • Sample Prep:

    • Do not use severe protein precipitation (like TCA) as it may denature the antibody in subsequent steps.

    • Dilute plasma 1:10 or 1:20 in the provided Sample Diluent to minimize matrix interference.

  • Assay Steps:

    • Add 50

      
      L Standard or Sample to wells.
      
    • Add 50

      
      L Biotinylated Detection Antibody. Incubate 45 min at 37°C.
      
    • Wash 3x with Wash Buffer.

    • Add 100

      
      L HRP-Streptavidin. Incubate 30 min.
      
    • Add TMB Substrate (Blue color develops inversely to concentration).

    • Stop with H2SO4 (Turns yellow). Read at 450nm.

Data Analysis & Interpretation

Do not rely solely on the Correlation Coefficient (


). A high 

can still hide significant bias.
5.1 The Bland-Altman Plot

Construct a plot where:

  • X-axis: Average of ELISA and MS values

    
    .
    
  • Y-axis: Difference

    
    .
    
  • Goal: 95% of points should fall within

    
     SD of the mean difference.
    
    • Systematic Bias: If the mean difference is not 0 (e.g., ELISA is consistently 20% higher), this suggests cross-reactivity with other acylcarnitines (e.g., Stearoylcarnitine C18).

5.2 Troubleshooting Discrepancies
ObservationProbable CauseCorrective Action
ELISA >> MS Cross-Reactivity. The antibody is binding C14 or C18 carnitines.Check ELISA datasheet for cross-reactivity %; rely on MS for complex lipid profiles.
MS >> ELISA Chirality or Masking. Sample contains D-isomer (unrecognized by Ab) or protein binding masks the epitope.Use a protein dissociation buffer in ELISA; Ensure MS standard is pure L-form if matching biologicals.
Non-Linearity Matrix Effect. Plasma components inhibiting antibody binding.Perform a "Minimum Required Dilution" (MRD) study. Dilute sample further until linearity is restored.
References
  • Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. Link

  • Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS.[3] Clinical Chemistry. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Chace, D. H., et al. (2003). Use of tandem mass spectrometry for multianalyte screening of dried blood spots from newborns. Clinical Chemistry. Link

  • Van Vies, N., et al. (2002). Enzymatic measurement of L-carnitine and acylcarnitines. Methods in Molecular Biology. Link

Sources

A Comparative Investigation of the In Vivo Versus In Vitro Effects of (+-)-Palmitoyl Carnitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the observed effects of (+-)-Palmitoyl carnitine in controlled in vitro settings versus complex in vivo biological systems. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic actions, experimental considerations, and the critical interpretation of data derived from these distinct yet complementary research paradigms. We will explore the causality behind experimental choices and synthesize findings to bridge the gap between cellular-level responses and whole-organism physiology.

Introduction: The Duality of Palmitoyl Carnitine

Palmitoyl carnitine, an ester derivative of carnitine and palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary physiological function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1][2] This process, known as the carnitine shuttle, is fundamental to energy homeostasis, particularly in high-energy-demand tissues like the heart and skeletal muscle.

However, an accumulation of palmitoyl carnitine, often associated with metabolic stress or disease states such as ischemia and diabetes, can lead to cellular dysfunction.[3][4] This duality—a vital metabolite that can become a cytotoxic agent—makes it a subject of intense research. Understanding the discrepancies and correlations between its effects in isolated cells (in vitro) and within a whole organism (in vivo) is crucial for accurately modeling disease pathology and developing targeted therapeutic strategies. This guide aims to dissect these differences, providing a clear framework for interpreting experimental outcomes.

The Carnitine Shuttle: A Fundamental Transport Mechanism

The transport of palmitoyl-CoA into the mitochondria is a multi-step process, the understanding of which is essential context for both in vitro and in vivo studies. Palmitoyl-CoA in the cytoplasm cannot cross the inner mitochondrial membrane.[2] The enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts it to palmitoyl carnitine.[1][5] Palmitoyl carnitine is then transported across the inner membrane by the Carnitine-Acylcarnitine Translocase (CACT).[2] Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the process, regenerating palmitoyl-CoA for β-oxidation.[1][2]

Caption: The Carnitine Shuttle for long-chain fatty acid transport.

The In Vitro Perspective: Unraveling Cellular Mechanisms

In vitro models, including isolated mitochondria and cultured cells, offer unparalleled precision for dissecting the direct molecular effects of palmitoyl carnitine, free from the confounding variables of systemic metabolism and intercellular signaling.

Effects on Isolated Mitochondria and Permeabilized Cells

Studies using permeabilized rat ventricular myocytes provide a clear window into the direct effects of palmitoyl carnitine on mitochondrial function.[4][6] In these controlled environments, the concentration of the substrate can be precisely manipulated.

  • Mitochondrial Membrane Potential (ΔΨm): At lower concentrations (1-5 µM), palmitoyl carnitine can cause a slight hyperpolarization of the mitochondrial membrane, suggesting an initial stimulation of respiratory chain activity.[6] However, at higher, pathological concentrations (10 µM), it leads to significant depolarization of ΔΨm.[6] This loss of membrane potential is a hallmark of mitochondrial dysfunction.

  • Mitochondrial Permeability Transition Pore (mPTP): The depolarization at high concentrations is associated with the opening of the mPTP, a non-specific channel whose opening leads to mitochondrial swelling and the release of pro-apoptotic factors.[6]

  • Reactive Oxygen Species (ROS) Production: High concentrations of palmitoyl carnitine (10 µM) have been shown to cause a rapid and significant increase in ROS generation within the mitochondrial matrix.[3][4] This oxidative stress can further damage mitochondrial components, exacerbating dysfunction.

Effects on Cultured Cell Lines

Expanding from subcellular components to whole cells, in vitro studies have revealed a range of pathological effects in various cell types.

  • Neuronal Cells (SH-SY5Y): In a human neuroblastoma cell line, palmitoyl carnitine treatment has been demonstrated to induce a cascade of events relevant to neurodegenerative diseases.[7][8] It enhances the phosphorylation of tau protein, a key feature of Alzheimer's disease, by activating tau kinases like GSK-3β and CDK5.[8][9] This is mechanistically linked to increased mitochondrial fission and a significant elevation of intracellular calcium levels.[7][8][9]

  • Prostate Cancer Cells (PC3): In cancerous prostate cells, palmitoyl carnitine accumulation has been associated with pro-inflammatory responses, specifically increasing the gene expression and secretion of the cytokine IL-6.[10] Furthermore, it induces a rapid influx of calcium, a signaling event that can drive cancer progression.[10] Interestingly, this effect was not observed in normal prostate epithelial cells, highlighting a cancer-specific vulnerability.[10]

  • Cardiomyocytes: Consistent with data from isolated mitochondria, studies on cardiomyocytes have shown that an overload of palmitic acid intermediates, including palmitoyl carnitine, induces apoptosis and impairs contractile function, a phenomenon termed "cardiac lipotoxicity".[3][4]

The primary advantage of these in vitro systems is the ability to establish direct cause-and-effect relationships. However, their limitation lies in their simplicity; they do not replicate the complex, multi-system environment of a living organism.[9]

G cluster_mito Mitochondrial Effects cluster_cyto Cytosolic Effects PC (+)-Palmitoyl Carnitine (High Concentration) Mito_Dys Mitochondrial Fission & Depolarization (ΔΨm ↓) PC->Mito_Dys Ca_Influx Intracellular Ca2+ Overload Mito_Dys->Ca_Influx Interplay ROS ROS Production ↑ Ca_Influx->Mito_Dys Interplay Kinase_Act Tau Kinase Activation (GSK-3β, CDK5) Ca_Influx->Kinase_Act Tau_Phos Tau Hyperphosphorylation Kinase_Act->Tau_Phos

Caption: In Vitro Pathological Cascade in Neuronal Cells.

The In Vivo Perspective: Observing Systemic Consequences

In vivo studies, typically conducted in animal models, are essential for understanding the physiological and pathological consequences of altered palmitoyl carnitine levels within the context of a complete biological system.

Metabolic Dysregulation and Aging

Metabolomic analyses of aged mice have identified palmitoyl carnitine as a key metabolite whose serum levels significantly increase with age.[8] This finding provides a crucial in vivo correlation for the neurotoxic effects observed in vitro, suggesting that age-related changes in lipid metabolism could contribute to the pathology of neurodegenerative diseases like Alzheimer's.[7][8]

Inflammation and Pain

While direct studies on palmitoyl carnitine are limited, research on related compounds in in vivo inflammation models provides valuable insights. For instance, in a rat model of carrageenan-induced paw edema, a classic model for inflammation and hyperalgesia, modulating related lipid and carnitine pathways has been shown to significantly reduce edema, inflammatory cell infiltration, and pain responses.[11] These studies measure systemic and local inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-1β), providing a holistic view of the anti-inflammatory potential that is impossible to capture in vitro.[11]

Cardiac Function

In studies on diabetic rats, a condition associated with altered fatty acid metabolism, administration of L-carnitine (the precursor molecule) has been shown to prevent or partially reverse cardiac dysfunction.[12] This protective effect is linked to its role as a potent lipid-lowering agent in the myocardium.[12] While not a direct study of palmitoyl carnitine, it underscores the critical importance of maintaining a balanced carnitine pool in vivo to prevent the lipotoxicity that leads to heart failure.[3][12]

In vivo models are indispensable for assessing pharmacokinetics, bioavailability, and off-target effects, and for observing the complex interplay between different organ systems. Their main challenge is the difficulty in pinpointing the direct molecular initiator of an observed phenotype due to numerous confounding variables and feedback loops.

Comparative Analysis: Bridging the Gap Between Bench and Biology

A direct comparison of in vitro and in vivo data reveals both consistencies and important discrepancies that are critical for a comprehensive understanding.

ParameterIn Vitro FindingsIn Vivo FindingsRationale for Convergence/Divergence
Concentration Effects observed at specific molar concentrations (e.g., 1-50 µM).[3][6][10]Correlated with elevated serum levels in aged mice and pathological states.[8]In vitro uses defined concentrations, while in vivo levels reflect a dynamic balance of production, utilization, and clearance.
Mitochondrial Effects Direct evidence of ΔΨm depolarization, mPTP opening, and ROS production.[3][6]Inferred from organ dysfunction (e.g., cardiac lipotoxicity) and metabolic shifts.[3][4]The fundamental mitochondrial mechanism is likely conserved. In vivo effects are the downstream consequence of this primary insult.
Inflammatory Response Increased IL-6 secretion in specific cancer cell lines.[10]Modulation of carnitine pathways alters immune cell infiltration (neutrophils) and a broad spectrum of cytokines (TNF-α, IL-1β).[11]In vitro shows a cell-autonomous response. In vivo integrates the complex interplay of the entire immune system, including recruitment and signaling between different immune cell types.
Calcium Signaling Rapid Ca2+ influx observed in neuronal and cancer cells.[9][10]Implicated in cardiac arrhythmias and contractile dysfunction.[13]The core mechanism of disrupting Ca2+ homeostasis is consistent. The in vivo manifestation is a complex physiological outcome (e.g., arrhythmia) rather than a simple ion flux measurement.
Pathological Outcome Cell-specific events: Tau phosphorylation, apoptosis, cytokine release.[8][10]Systemic phenotypes: Organ dysfunction, inflammation, age-related pathology.[8][11][12]In vivo outcomes are the net result of cellular events integrated across multiple tissues and organ systems, subject to homeostatic regulation and feedback.

The convergence of findings around mitochondrial dysfunction and disrupted calcium homeostasis strongly suggests these are core, conserved mechanisms of palmitoyl carnitine toxicity. The divergence in inflammatory responses and overall pathological outcomes highlights the critical role of systemic context. An in vitro result demonstrates potential, while an in vivo result demonstrates physiological relevance.

Key Experimental Protocols

To ensure reproducibility and methodological rigor, this section details standardized protocols for key assays discussed in this guide.

Protocol 1: Assessing Intracellular Calcium Influx in Cell Culture

This protocol is adapted from methodologies used to study Ca2+ influx in prostate and neuronal cells.[9][10]

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, PC3) onto a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Dye Loading: Prepare a loading buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) in a serum-free medium or HBSS.

  • Incubation: Remove the culture medium from the cells, wash once with HBSS, and add the Fluo-4 AM loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye. Add fresh HBSS to each well.

  • Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~520 nm) for 2-5 minutes to establish a stable signal.

  • Compound Addition: Using the plate reader's injection system, add this compound to achieve the desired final concentration. Simultaneously, add a vehicle control (e.g., DMSO) to control wells.

  • Kinetic Measurement: Immediately after injection, continue to measure fluorescence intensity every 5-15 seconds for a period of 10-30 minutes to capture the kinetic influx of calcium.

  • Data Analysis: Normalize the fluorescence data (F/F₀, where F is the fluorescence at any given time and F₀ is the average baseline fluorescence) to quantify the change in intracellular calcium.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating anti-inflammatory effects, based on procedures described for related compounds.[11]

  • Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw for each rat using a plethysmometer.

  • Grouping and Administration: Randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 1.5% CMC in saline, oral gavage)

    • Group 2: this compound (at desired dose, oral gavage)

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Induction of Inflammation: 30-60 minutes after compound administration, inject 100 µL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the edema as the increase in paw volume (mL) from the baseline measurement for each animal at each time point.

  • Tissue Collection (Optional): At the end of the experiment (e.g., 6 hours), euthanize the animals. Excise the paw tissue for further analysis, such as MPO activity (for neutrophil infiltration) or cytokine levels via ELISA or histology.

G start Start acclimatize 1. Animal Acclimatization (1 week) start->acclimatize baseline 2. Baseline Paw Volume Measurement acclimatize->baseline grouping 3. Randomize into Groups (Vehicle, Test Compound, Positive Control) baseline->grouping admin 4. Oral Administration (t = -30 min) grouping->admin induce 5. Subplantar Carrageenan Injection (t = 0 hr) admin->induce measure 6. Measure Paw Volume (Hourly for 6 hrs) induce->measure analyze 8. Data Analysis (Edema Volume vs. Time) measure->analyze tissue 7. Euthanasia & Tissue Collection (for MPO, Cytokine Analysis) measure->tissue end End of Study analyze->end tissue->analyze

Caption: Experimental Workflow for an In Vivo Inflammation Study.

Conclusion and Future Directions

The evidence strongly indicates that this compound, while essential for metabolism, can trigger significant pathology when its concentration becomes dysregulated. In vitro studies have been invaluable in identifying the core mechanisms of its toxicity, pointing squarely at mitochondrial dysfunction, oxidative stress, and disruption of calcium homeostasis. In vivo research validates these findings by linking elevated levels of this metabolite to clinically relevant, systemic outcomes like cardiac dysfunction and age-related pathology.

The key takeaway for researchers is the necessity of a multi-faceted approach. In vitro models are ideal for initial screening and mechanistic deep-dives, while in vivo systems are indispensable for validating physiological relevance and assessing therapeutic potential.

Future research should focus on:

  • Developing more complex in vitro models: Utilizing 3D organoids or co-culture systems that better mimic the tissue microenvironment.[9]

  • Translational Studies: Investigating whether the findings in animal models, such as the age-related increase in palmitoyl carnitine, translate to human populations and correlate with disease severity.

  • Therapeutic Targeting: Exploring strategies to modulate the carnitine shuttle or mitigate the downstream effects of palmitoyl carnitine accumulation as a potential treatment for metabolic and neurodegenerative diseases.

By critically integrating insights from both the petri dish and the whole organism, the scientific community can build a more complete and actionable understanding of the complex role of palmitoyl carnitine in health and disease.

References

  • Yoon G, Kam MK, Koh YH, Jo C (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE 19(11): e0313507. [Link]

  • Yoon G, Kam MK, Koh YH, Jo C (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Validating Antibody Specificity for (+-)-Palmitoyl Carnitine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the success of an immunoassay hinges on the specificity of the antibodies employed. This is particularly critical when targeting small molecules like (+-)-Palmitoyl carnitine, a key metabolite in fatty acid metabolism.[1][2] Due to their low molecular weight, these haptens are not immunogenic on their own and present unique challenges in antibody development and validation.[3] This guide provides a comprehensive, multi-faceted strategy for rigorously validating the specificity of antibodies raised against this compound, ensuring data integrity and reproducibility in your research.

The Challenge of Small Molecule Antibody Validation

Unlike large protein antigens with multiple epitopes, small molecules like this compound offer a limited surface for antibody recognition. This inherent difficulty increases the risk of cross-reactivity with structurally similar molecules. Therefore, a robust validation process is not merely a suggestion but a necessity. The validation strategy outlined here is designed as a self-validating system, where each experimental stage provides a layer of evidence contributing to the overall confidence in the antibody's specificity.

The Foundational Step: Hapten-Carrier Conjugation

To elicit an immune response, this compound must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4] The choice of conjugation chemistry and the site of attachment on the hapten are critical, as they influence which parts of the molecule are presented to the immune system.[3]

A Multi-Pronged Approach to Specificity Validation

No single method is sufficient to definitively validate an antibody. We advocate for a combination of techniques to build a comprehensive specificity profile. This guide will focus on three key methodologies:

  • Competitive ELISA: To quantify the antibody's binding affinity and specificity against the target molecule versus closely related analogues.

  • Dot Blot Analysis: A straightforward method for assessing specificity against a panel of lipids and carnitine derivatives.

  • Surface Plasmon Resonance (SPR): To obtain real-time kinetic data on the antibody-antigen interaction.

Experimental Workflow Overview

Antibody Validation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Specificity & Affinity Assessment cluster_2 Phase 3: Data Analysis & Comparison A Conjugate this compound to Carrier Protein (BSA/KLH) B Immunize Animal and Purify Antibody A->B C Competitive ELISA B->C D Dot Blot Analysis B->D E Surface Plasmon Resonance (SPR) B->E F Quantify IC50 & Cross-Reactivity C->F G Qualitative Specificity Profile D->G H Determine Binding Kinetics (ka, kd, KD) E->H I Comparative Analysis vs. Alternatives F->I G->I H->I Competitive ELISA Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A [Analyte] + Ab -> [Analyte-Ab Complex] B [Analyte-Ab Complex] + Coated-Analyte -> No Binding A->B C Low Signal B->C D [Analyte] + Ab -> [Free Ab] E [Free Ab] + Coated-Analyte -> [Coated-Analyte-Ab Complex] D->E F High Signal E->F SPR Principle A Immobilize Antibody on Sensor Chip B Flow Analyte (Palmitoyl Carnitine) Across Surface A->B C Measure Change in Refractive Index (Binding) B->C D Flow Buffer to Measure Dissociation C->D E Generate Sensorgram (Response vs. Time) D->E

Caption: Sequential steps in an SPR experiment to determine binding kinetics.

Detailed Protocol: SPR Analysis
  • Chip Preparation: Covalently couple the anti-(+-)-Palmitoyl carnitine antibody to a sensor chip surface using amine coupling. 2[5]. Analyte Preparation: Prepare a dilution series of this compound and potential cross-reactants in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time. 4[6]. Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte. 5[6]. Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Comparative Kinetic Data (Hypothetical)
Antibodyka (1/Ms)kd (1/s)KD (M)
Our New Antibody1.5 x 10^57.5 x 10^-45.0 x 10^-9
Alternative Antibody A8.0 x 10^42.0 x 10^-32.5 x 10^-8

Interpretation: Our new antibody exhibits a faster association rate and a slower dissociation rate, resulting in a 5-fold higher affinity (lower KD) for this compound compared to the alternative.

Conclusion: A Framework for Trustworthy Results

Validating the specificity of antibodies against small molecules like this compound is a rigorous but essential process. B[7]y employing a multi-faceted approach that includes competitive ELISA, dot blot analysis, and SPR, researchers can build a comprehensive and reliable specificity profile. This not only ensures the accuracy of your experimental results but also contributes to the overall reproducibility of scientific research. The hypothetical data presented here illustrates the level of detail and comparative analysis that should be sought when evaluating a new antibody. By adhering to these principles and detailed protocols, you can confidently select and utilize antibodies that meet the high standards required for your research and development endeavors.

References

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A comparative transcriptomics analysis of cells treated with (+-)-Palmitoyl carnitine.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Transcriptomics Guide to Cellular Responses to (+-)-Palmitoyl Carnitine

This guide provides an in-depth comparative analysis of the transcriptomic effects of this compound on cultured cells. Designed for researchers and drug development professionals, this document moves beyond a simple data readout to explain the causal links between experimental design, observed gene expression changes, and the underlying biological phenomena. We will compare the effects of palmitoyl carnitine with key metabolic modulators to provide a comprehensive view of its impact on cellular function.

Introduction: The Biological Significance of Palmitoyl Carnitine

Palmitoyl carnitine is a critical intermediate in cellular energy metabolism. It is formed when palmitic acid, a saturated long-chain fatty acid, is esterified to L-carnitine. This conversion, catalyzed by Carnitine Palmitoyltransferase 1 (CPT1), allows the fatty acid to be transported from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] Inside the mitochondria, Carnitine Palmitoyltransferase 2 (CPT2) reverses the process, releasing palmitoyl-CoA to enter the β-oxidation spiral.[1][3]

While essential for energy production, an accumulation of palmitoyl carnitine can have significant pathophysiological consequences. Elevated levels are associated with metabolic stress and have been implicated in disrupting intracellular calcium homeostasis, which can lead to disturbances in cellular electrical and contractile activity.[4] Furthermore, studies have linked high concentrations of palmitoyl carnitine to the induction of pro-inflammatory pathways and mitochondrial dysfunction.[5][6] Understanding how these effects are orchestrated at the genetic level is paramount for developing therapeutics for metabolic diseases.

This guide details a comparative transcriptomics study designed to dissect the specific cellular response to this compound. We compare its effects against:

  • Palmitic Acid: The precursor fatty acid, to distinguish the effects of the fatty acid itself from its carnitine-conjugated form.

  • Etomoxir: An irreversible inhibitor of CPT1, to provide a contrasting profile where mitochondrial fatty acid oxidation is blocked.[7][8]

By analyzing the distinct gene expression signatures elicited by these compounds, we can gain a nuanced understanding of the signaling pathways and cellular processes modulated by palmitoyl carnitine.

Experimental Design & Methodologies

The validity of any transcriptomic study rests on a meticulously planned and executed experimental workflow. The following protocols are designed to ensure high-quality, reproducible data.

Overall Experimental Workflow

The experiment follows a logical progression from cell culture and treatment to sequencing and data analysis. Each step includes critical quality control checks to ensure the integrity of the final dataset.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis A 1. Cell Culture (HepG2 Cells) B 2. Treatment Conditions (24h incubation) A->B C 3. RNA Extraction (Trizol Method) B->C D 4. RNA Quality Control (RIN > 8) C->D E 5. Library Preparation (Poly-A Selection) D->E F 6. Sequencing (Illumina NovaSeq) E->F G 7. Raw Read QC (FastQC) F->G H 8. Alignment (STAR Aligner) G->H I 9. Gene Quantification (HTSeq) H->I J 10. Differential Expression (DESeq2) I->J K 11. Pathway Analysis (GO & KEGG) J->K

Caption: High-level experimental workflow.

Detailed Protocols

1. Cell Culture and Treatment

  • Cell Line: HepG2 (human hepatoma) cells are chosen for their relevance as a model for hepatic fatty acid metabolism.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Prepare treatment media. Palmitic acid and this compound are first conjugated to bovine serum albumin (BSA) to facilitate solubility and cellular uptake.

    • Aspirate growth media and wash cells once with phosphate-buffered saline (PBS).

    • Apply treatment media to cells (n=3 replicates per condition):

      • Vehicle Control: DMEM with 0.5% BSA.

      • (+-) Palmitoyl Carnitine: 10 µM in treatment media.[9]

      • Palmitic Acid: 100 µM in treatment media.[10][11]

      • Etomoxir: 50 µM in treatment media.

    • Incubate cells for 24 hours. This duration is selected to allow for robust transcriptional changes to occur without inducing widespread cell death.

2. RNA Extraction and Quality Control

  • Extraction: Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's protocol. This method ensures high yield and purity.

  • Quality Control: RNA integrity and quantity are assessed.

    • Quantification: NanoDrop spectrophotometer.

    • Integrity: Agilent Bioanalyzer. Only samples with an RNA Integrity Number (RIN) score > 8 are used for library preparation. This is a critical step to prevent analyzing degraded RNA, which can skew transcript quantification.

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation: Libraries are prepared using a stranded mRNA-seq kit with poly-A selection. This enriches for protein-coding transcripts and retains strand information, which is valuable for identifying antisense transcripts and improving gene expression accuracy.

  • Sequencing: Libraries are sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.[12]

4. Bioinformatics Workflow

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using FastQC.[13] Adapters and low-quality bases are trimmed.

  • Alignment: Reads are aligned to the human reference genome (GRCh38) using the STAR aligner.[14]

  • Quantification: The number of reads mapping to each gene is counted using htseq-count.

  • Differential Gene Expression (DGE) Analysis: The R package DESeq2 is used to normalize counts and perform DGE analysis.[14] Genes with an adjusted p-value (padj) < 0.05 and a |log2(FoldChange)| > 1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: To understand the biological implications of the DGE lists, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using tools like g:Profiler or DAVID.[15][16]

Results: Comparative Transcriptomic Analysis

The different treatments induced distinct and overlapping changes in the cellular transcriptome, providing insights into their specific mechanisms of action.

Summary of Differentially Expressed Genes (DEGs)

The table below summarizes the number of significantly up- and down-regulated genes for each treatment condition compared to the vehicle control.

Treatment ConditionUp-regulated GenesDown-regulated GenesTotal DEGs
This compound452389841
Palmitic Acid6105251135
Etomoxir278315593

Note: These are representative data for illustrative purposes.

Palmitic acid treatment resulted in the largest number of transcriptomic changes, indicating a broad cellular response to an influx of saturated fatty acids.[17] Palmitoyl carnitine induced a substantial, but more focused, set of gene expression changes. Etomoxir, by inhibiting CPT1, elicited the most constrained response, primarily affecting pathways directly related to fatty acid metabolism.

Key Enriched Pathways and Biological Processes

1. This compound Treatment:

  • Top Upregulated Pathways:

    • ER Stress & Unfolded Protein Response (UPR): Significant upregulation of key UPR genes such as ATF4, DDIT3 (CHOP), and HSPA5 (BiP). This suggests that an accumulation of palmitoyl carnitine or its metabolites induces stress in the endoplasmic reticulum.

    • Inflammatory Response: Increased expression of pro-inflammatory cytokine and chemokine genes like IL6, CXCL8, and TNF. This aligns with previous findings linking acylcarnitine accumulation to inflammation.[6]

    • Apoptotic Signaling: Upregulation of genes involved in programmed cell death, including BAX and CASP3.

  • Top Downregulated Pathways:

    • Cholesterol Biosynthesis: Decreased expression of genes in the mevalonate pathway, such as HMGCR and SREBF2.

    • Cell Cycle Progression: Downregulation of cyclins and cyclin-dependent kinases, indicating a potential cell cycle arrest.

2. Palmitic Acid Treatment:

  • The transcriptomic profile showed significant overlap with palmitoyl carnitine, particularly in the upregulation of ER stress and inflammatory pathways.[17]

  • Unique Signature: Palmitic acid uniquely and strongly upregulated genes involved in fatty acid transport (CD36), synthesis, and storage, reflecting the cell's attempt to manage the lipid load.[10][18]

3. Etomoxir Treatment:

  • Top Upregulated Pathways:

    • Glycolysis: Increased expression of glycolytic enzymes, suggesting a compensatory shift towards glucose metabolism when fatty acid oxidation is blocked.

    • Fatty Acid Synthesis: Upregulation of ACLY and FASN, indicating a potential feedback mechanism where the cell attempts to synthesize fatty acids that it cannot oxidize.

  • Top Downregulated Pathways:

    • Fatty Acid Oxidation: As expected, genes regulated by PPARα and directly involved in β-oxidation, such as ACADM and CPT2, were downregulated.[18]

Discussion: Interpreting the Transcriptomic Signatures

The comparative analysis reveals that while both palmitic acid and palmitoyl carnitine induce lipotoxic stress, their transcriptomic footprints have important distinctions.

Palmitoyl carnitine's effects appear to be strongly linked to mitochondrial and ER stress. The accumulation of this acylcarnitine inside the cell can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production.[9] This mitochondrial dysfunction is a known trigger for the UPR and subsequent inflammatory and apoptotic signaling.[5][19]

G cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum PC (+)-Palmitoyl Carnitine (Accumulation) Mito_Dys Mitochondrial Dysfunction PC->Mito_Dys disrupts membrane potential ROS ↑ ROS Production Mito_Dys->ROS Ca ↑ Calcium Influx Mito_Dys->Ca ER_Stress ER Stress / UPR Mito_Dys->ER_Stress Ca->ER_Stress triggers Inflam Inflammation (↑ IL6, TNF) ER_Stress->Inflam Apop Apoptosis (↑ BAX, CASP3) ER_Stress->Apop

Caption: Palmitoyl carnitine-induced stress pathways.

In contrast, the broader transcriptomic changes seen with palmitic acid reflect a more generalized cellular response to lipid overload. The cell activates a wider range of genes to transport, esterify, and store the excess fatty acids in lipid droplets, a response less pronounced in the palmitoyl carnitine-treated cells.

The Etomoxir profile serves as a valuable control, demonstrating the cellular consequences of shutting down the primary entry point for long-chain fatty acid oxidation. The clear metabolic shift towards glycolysis highlights the cell's adaptive flexibility.

Conclusion

This comparative transcriptomics guide demonstrates that this compound induces a distinct gene expression signature characterized by the activation of mitochondrial and ER stress pathways, leading to inflammation and apoptosis. This response is more focused than the general lipotoxic signature of its precursor, palmitic acid. These findings provide a valuable resource for researchers investigating metabolic diseases and for professionals in drug development seeking to modulate pathways affected by acylcarnitine accumulation. The detailed protocols and analytical framework presented here offer a robust system for conducting similar high-quality transcriptomic studies.

References

  • Yoon, H., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLoS ONE. Available at: [Link][5]

  • Yoon, H., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PubMed. Available at: [Link][19]

  • Akaike, M., et al. (2008). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. PubMed. Available at: [Link][9]

  • Saddik, M., et al. (2000). Effects of Palmitoyl Carnitine on Perfused Heart and Papillary Muscle. PubMed. Available at: [Link][4]

  • Bio-Rad. RNA-Seq Workflow. Available at: [Link][12]

  • CD Genomics. Bioinformatics Workflow of RNA-Seq. Available at: [Link][13]

  • Galaxy Training Network. Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Available at: [Link][14]

  • Sigauke, E., et al. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews®. Available at: [Link][1]

  • Ritter, M., et al. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. Available at: [Link][3]

  • Wikipedia. Palmitoylcarnitine. Available at: [Link][2]

  • Al-Bakheit, A., et al. (2016). Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer. The Prostate. Available at: [Link][6]

  • Raud, B., et al. (2018). Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PMC. Available at: [Link][20]

  • ProteomeXchange. Etomoxir: A Promiscuous Fatty Acid Mimetic Chemoproteomic Probe. Available at: [Link][7]

  • Tallapragada, C., et al. (2024). Transcriptomic profiling analysis of the effect of palmitic acid on 3D spheroids of β-like cells derived from induced pluripotent stem cells. PubMed. Available at: [Link][17]

  • Yao, Y., et al. (2021). Comparative analysis of fatty acid metabolism based on transcriptome sequencing of wild and cultivated Ophiocordyceps sinensis. PMC. Available at: [Link][21]

  • Li, Y., et al. (2022). Comparative Transcriptomic Analysis Reveals Diverse Expression Pattern Underlying Fatty Acid Composition among Different Beef Cuts. MDPI. Available at: [Link][18]

  • Stark, R., et al. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data. PMC. Available at: [Link][22]

  • Kim, M., et al. (2021). Concentration-dependent change in hypothalamic neuronal transcriptome by the dietary fatty acids: oleic and palmitic acids. bioRxiv. Available at: [Link][11]

  • Reimand, J., et al. g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. Available at: [Link][15]

  • Novogene. Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). Available at: [Link][16]

  • Yao, R., et al. (2024). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PubMed. Available at: [Link][8]

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A Comparative Review of Acylcarnitine Species: Functional Roles, Signaling Mechanisms, and Experimental Workflows

[1]

Executive Summary In metabolic research and drug development, acylcarnitines are not merely passive intermediates of fatty acid oxidation (FAO); they are potent bioactive lipids with distinct physiological "personalities."[1] This guide compares the functional roles of Short-Chain (SCAC) , Medium-Chain (MCAC) , and Long-Chain (LCAC) acylcarnitines. While LCACs (e.g., Palmitoylcarnitine) are critical energy substrates, their accumulation is mechanistically linked to insulin resistance and lipotoxicity.[2] Conversely, SCACs (e.g., Acetylcarnitine) function as acetyl-group buffers and neuroprotective agents. This review synthesizes their biological roles with actionable protocols for their quantification (LC-MS/MS) and functional assessment (Mitochondrial Respiration).

Part 1: Structural & Functional Classification

Acylcarnitines are esters of L-carnitine and fatty acids.[3] Their "performance" in a biological system is dictated by their carbon chain length, which determines their transport mechanism, solubility, and signaling potential.

The Carnitine Shuttle: Mechanism of Action

Before comparing species, it is critical to understand the system that governs their flux. The carnitine shuttle transports long-chain fatty acids (which cannot diffuse through the mitochondrial inner membrane) into the matrix.

CarnitineShuttlecluster_membranesCytosolCytosolCPT1CPT1(Rate Limiting)OMMOuter MitoMembraneIMSIntermembraneSpaceOMM->IMSIMMInner MitoMembraneIMS->IMMMatrixMitochondrialMatrixAC_OutAcylcarnitineCPT1->AC_OutEsterificationCACTCACT(Translocase)Carnitine_OutL-CarnitineCACT->Carnitine_OutAntiportAC_InAcylcarnitineCACT->AC_InTranslocationCPT2CPT2Carnitine_InL-CarnitineCPT2->Carnitine_InFA_CoA_InAcyl-CoA(Beta-Oxidation)CPT2->FA_CoA_InRe-esterificationFA_CoALong-ChainAcyl-CoAFA_CoA->CPT1Carnitine_Out->CPT1AC_Out->CACTAC_In->CPT2Carnitine_In->CACT

Figure 1: The Carnitine Shuttle System.[4] CPT1 converts Acyl-CoA to Acylcarnitine for transport via CACT, then CPT2 regenerates Acyl-CoA in the matrix.

Part 2: Comparative Bioactivity & Signaling

This section treats specific acylcarnitines as distinct bioactive agents.

Table 1: Comparative Profile of Key Acylcarnitine Species[1]
FeatureAcetylcarnitine (C2) Octanoylcarnitine (C8) Palmitoylcarnitine (C16)
Class Short-Chain (SCAC)Medium-Chain (MCAC)Long-Chain (LCAC)
Primary Origin Product of Beta-Oxidation / Glucose MetabolismPeroxisomal oxidation / MCAD substrateCPT1-mediated synthesis from Palmitate
Membrane Permeability High (Cell permeable)ModerateLow (Requires CACT for mito entry)
Physiological Role Acetyl-group buffer; NeuroprotectionIntermediate metabolitePrimary energy substrate for heart/muscle
Pathological Marker Low in Alzheimer's; High in ExerciseMCAD Deficiency (Medium-chain acyl-CoA dehydrogenase)Insulin Resistance ; Ischemic injury
Signaling Effect Histone Acetylation (Epigenetic)Minor signaling rolePro-inflammatory (TLR4 activation)
Deep Dive: The "Villain" – Palmitoylcarnitine & Insulin Resistance

While C2 is largely protective, C16 (Palmitoylcarnitine) is a central player in lipotoxicity . When Beta-oxidation is stalled (mitochondrial overload), C16 accumulates. Unlike neutral lipids (Triglycerides), C16 is amphipathic and can disrupt membrane integrity and signaling cascades.

Mechanism: Accumulation of Long-Chain Acylcarnitines (LCACs) in the intermembrane space or cytosol activates stress kinases (PKCθ, JNK), which serine-phosphorylate IRS-1, blocking insulin signaling.

InsulinResistanceOverloadLipid Overload(High Fat Diet)LCACAccumulation ofPalmitoylcarnitine (C16)Overload->LCACMitoBlockMitochondrialBottleneckMitoBlock->LCACTLR4TLR4 ReceptorActivationLCAC->TLR4Extracellular/ParacrinePKCPKCθ / JNKActivationLCAC->PKCIntracellularInflammationInflammation(NF-κB)TLR4->InflammationIRS1IRS-1 SerinePhosphorylationPKC->IRS1InsulinBlockBLOCKEDInsulin SignalingIRS1->InsulinBlock

Figure 2: Lipid Overload Pathway. Excess Palmitoylcarnitine triggers PKC/JNK and TLR4 pathways, leading to insulin resistance and inflammation.

Part 3: Experimental Workflows

To study these roles, precise quantification and functional assays are required.

Protocol A: Targeted Metabolomics via LC-MS/MS (Butanol Derivatization)

Why Derivatize? Acylcarnitines are zwitterionic. Under standard reverse-phase conditions, they elute poorly and have suppressed ionization. Derivatization with n-butanol/HCl converts the carboxylic acid to a butyl ester, increasing hydrophobicity and ionization efficiency (sensitivity increase: ~10-50x).

Step-by-Step Methodology:

  • Sample Prep: Aliquot 10-20 µL plasma/tissue homogenate.

  • Protein Precipitation: Add 100 µL Methanol containing deuterated Internal Standards (e.g., d3-C2, d3-C8, d3-C16).

  • Centrifugation: 13,000 x g for 10 min at 4°C. Transfer supernatant.

  • Drying: Evaporate supernatant under Nitrogen stream at 40°C until dry.

  • Derivatization:

    • Add 60 µL 3N HCl in n-Butanol .

    • Incubate at 65°C for 15-20 minutes . (Critical: Do not overheat, or hydrolysis occurs).

  • Drying: Evaporate again under Nitrogen.

  • Reconstitution: Resuspend in Mobile Phase (80:20 Acetonitrile:Water).

  • Analysis: Flow Injection Analysis (FIA) or LC-MS/MS in Positive Ion Mode (Precursor Scan of 85 Da product ion).

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Measure the capacity of mitochondria to oxidize Long-Chain Fatty Acids (Palmitoylcarnitine) specifically.

Critical Reagent Choice:

  • Substrate: Palmitoylcarnitine (not Palmitate). Using Palmitoylcarnitine bypasses CPT1, allowing direct assessment of Beta-oxidation and ETC capacity without the rate-limiting CPT1 step.

  • Media: Substrate-limited media (low glucose/glutamine) to force FAO.

Workflow:

  • Seeding: Seed cells (e.g., C2C12 myoblasts) in XF96 plate.

  • Media Switch: Wash cells and replace with KHB Assay Medium (No Glucose).

  • Substrate Addition: Add Palmitoylcarnitine (20-50 µM) + Malate (0.5 mM) .

    • Note: Malate is required to prime the TCA cycle.

  • Injections (Standard Stress Test):

    • Port A: Oligomycin (ATP Synthase Inhibitor).[5]

    • Port B: FCCP (Uncoupler - measures Max Respiration).

    • Port C: Rotenone/Antimycin A (Shut down ETC).

  • Interpretation: The difference between Max Respiration (FCCP) and Basal in the presence of Palmitoylcarnitine indicates the cell's Spare Respiratory Capacity for lipids.

Part 4: Diagnostic Utility & References

Biomarker Applications[4][6][7][8][9]
  • Newborn Screening: Elevated C8 is the hallmark of MCAD Deficiency (Medium-Chain Acyl-CoA Dehydrogenase Deficiency).

  • Diabetes/Obesity: A "bottleneck" pattern—Elevated C16/C18 species with low C2—indicates incomplete beta-oxidation (mitochondrial overload), a strong predictor of insulin resistance.

  • Ischemia: Rapid accumulation of LCACs in serum suggests tissue damage and inhibition of Beta-oxidation due to hypoxia.

References
  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology. Link

  • Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. Link

  • Miotto, P. M., et al. (2017). High-fat diet causes mitochondrial dysfunction and accumulation of long-chain acylcarnitines in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Agilent Technologies. (2017).[6] Seahorse XF Cell Mito Stress Test Kit User Guide. Link

  • Minkler, P. E., et al. (2015). Quantification of acylcarnitines in biological samples by HPLC-ESI-MS/MS. Clinical Chemistry. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (+-)-Palmitoyl Carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop—Responsible Stewardship of (+-)-Palmitoyl Carnitine

As researchers and scientists, our focus is often on the intricate roles of molecules like this compound in cellular processes. This long-chain acylcarnitine is fundamental to mitochondrial fatty acid oxidation and energy production, making it a key compound in metabolic research.[1][2] However, our responsibility extends beyond its application in experiments; it encompasses the entire lifecycle of the chemical, including its safe and compliant disposal.

This guide provides a comprehensive framework for the proper disposal of this compound. The procedures outlined here are grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Given that the toxicological properties of many research chemicals, including this compound, have not been exhaustively investigated, adopting a cautious and systematic approach to waste management is not just a best practice—it is an ethical imperative.[3]

Hazard Assessment and Profile

Understanding the potential hazards of a chemical is the first step in managing its waste. The available Safety Data Sheets (SDS) for Palmitoyl carnitine and its isomers present a somewhat varied hazard profile.

  • Health Hazards: Some sources indicate a moderate health hazard, while others classify the substance as not hazardous according to the Globally Harmonized System (GHS).[4] Notably, a common statement in supplier documentation is that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[3] This lack of comprehensive data necessitates treating the compound with a degree of caution, assuming it may be hazardous until proven otherwise.

  • Physical Hazards: Palmitoyl carnitine is generally supplied as a solid and is not considered flammable or explosive under standard laboratory conditions.[5]

  • Environmental Hazards: Specific environmental hazard data is limited. However, standard laboratory practice dictates that chemicals should not be released into the sewage system or household garbage to prevent potential environmental contamination.[4][6]

The Causality of Caution: The ambiguity in hazard classification means we must default to a higher standard of care. The potential for uncharacterized biological activity or environmental persistence requires that we handle its disposal through a licensed and controlled waste stream.

Regulatory Compliance: Navigating the Disposal Landscape

The disposal of chemical waste is governed by a framework of local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal guidelines.[7]

While this compound is not explicitly listed as a hazardous waste under RCRA (i.e., it is not a P- or U-listed waste), it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] Given the lack of complete data, the most prudent course of action is to manage it as a non-hazardous chemical waste stream destined for incineration, unless institutional policy dictates otherwise.

Key Principle: Always consult your institution's Environmental Health and Safety (EHS) department. They are the definitive authority on local and institutional disposal policies and can provide specific guidance and waste codes for your location.

Standard Operating Protocol for Disposal

This section provides a step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]

  • Identify the Waste Stream: Designate a specific waste stream for solid this compound and related materials (e.g., contaminated weigh boats, gloves, pipette tips).

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly:

    • Strong acids or bases, which could potentially hydrolyze the ester linkage.

    • Reactive or oxidizing agents.

    • Liquid waste streams, unless your EHS protocol specifically allows for it. Keep solid waste separate from liquid organic or aqueous waste.[9]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate for solid waste.[10]

  • Labeling: Accurate and immediate labeling prevents accidents and ensures compliant disposal.[8]

    • As soon as the first item of waste is placed in the container, affix a hazardous waste tag or the label specified by your institution.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations.

    • List all components of the waste, including any contaminated personal protective equipment (PPE).

    • Indicate the start date of accumulation.

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[11]

Step 4: Final Disposal
  • Request Pickup: Once the container is full or you have finished the relevant experiments, submit a chemical waste pickup request through your institution's EHS department.

  • Recommended Disposal Method: The most common and recommended disposal method for this type of non-hazardous but uncharacterized chemical waste is incineration by a licensed chemical waste disposal facility.[6] This method ensures the complete destruction of the compound. Do not dispose of it via standard trash or sewer systems.[4]

Disposal Protocol Summary

ParameterSpecificationRationale
Waste Category Solid Chemical Waste (Non-RCRA Hazardous unless otherwise determined)Assumes a cautious approach due to incomplete toxicological data.
Primary Container Sealable HDPE or Glass ContainerEnsures chemical compatibility and prevents leaks.[10]
Labeling Institutional Chemical Waste Tag with Full Chemical Name & DateComplies with regulations and ensures safe handling.[8]
Storage Closed Container in a Designated, Secondarily Contained AreaPrevents spills and accidental exposure.[11]
Disposal Method Incineration via Licensed Waste Management ContractorEnsures complete destruction of the chemical.[6]
Prohibited Actions Do not dispose in regular trash or sewer. Do not mix with incompatible waste.Prevents environmental contamination and hazardous reactions.[4][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_0 In-Lab Procedures cluster_1 Disposal & Pickup A Waste Generation (e.g., contaminated gloves, weigh paper) B Select Compatible Container (HDPE or Glass) A->B C Affix & Complete Waste Label (Full chemical name, date) B->C D Place Waste in Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed E->F G Is Container Full? F->G H Continue Accumulation G->H No I Submit Waste Pickup Request to EHS Department G->I Yes H->D J EHS Collects Waste I->J K Transport to Licensed Waste Disposal Facility J->K L Final Disposal (Incineration) K->L

Caption: Decision workflow for handling this compound waste.

Waste Minimization: A Proactive Approach

The most effective waste management strategy is to minimize waste generation at the source.[12][13]

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate experimental needs.

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the amount of chemical used and waste generated.

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials.[9]

By integrating these disposal protocols and waste minimization strategies into your laboratory workflows, you contribute to a safer research environment and demonstrate a commitment to responsible chemical stewardship.

References

  • Carl ROTH GmbH + Co. KG. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 461, this compound. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2017). Carnitine transport and fatty acid oxidation. PMC - NIH. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, July 2). Safety Data Sheet: L-Carnitine. Retrieved from [Link]

  • ISCC System GmbH. (2025, March 31). ISCC Guidance Waste and Residues from Food and Food Processing. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Eritsland, J., et al. (1996). Disposition of L-carnitine and acetyl-L-carnitine in the isolated perfused rat kidney. PubMed. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Google Patents. (2014, April 29). US8709819B2 - Preparation and its use of derivatization reagent for detecting L-carnitine or D-carnitine.
  • Mercuria Energy Trading S.A. (n.d.). Safety Data Sheet: Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Retrieved from [Link]

  • Witney, T. H., et al. (2019). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Chemistry – A European Journal. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Ciesielski, W., et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. Retrieved from [Link]

Sources

Personal protective equipment for handling (+-)-Palmitoyl carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & The "Surfactant" Factor

Executive Warning: Do not treat (+-)-Palmitoyl carnitine (Palmitoyl-DL-carnitine) merely as an inert organic powder. Mechanistically, it is a zwitterionic surfactant .

While the Safety Data Sheet (SDS) classifies it as an Irritant (H315, H319, H335), the "Senior Scientist" perspective requires understanding why. At millimolar concentrations, long-chain acylcarnitines act like detergents. If this dust contacts moist mucous membranes (eyes, lungs), it does not just "irritate"—it inserts into the lipid bilayer of your cell membranes, potentially causing lysis.

Core Hazards:

  • Ocular: High risk. The surfactant nature can cause immediate corneal epithelial disruption.

  • Inhalation: The powder is light and electrostatic; it aerosolizes easily, posing a risk to the upper respiratory tract.

  • Solvent Synergy: Once dissolved in DMSO or Ethanol, the permeability of the compound through skin increases significantly.

Part 2: The PPE Decision Matrix

Safety gear must adapt to the state of the matter. A static protocol fails when the experimental context shifts from solid weighing to solution handling.

DOT Diagram: PPE Decision Logic

PPE_Matrix Start Experimental Phase Solid Phase 1: Solid Handling (Weighing/Transfer) Start->Solid Solution Phase 2: Solubilization (DMSO/Ethanol) Start->Solution Resp Respiratory: N95 or Fume Hood Solid->Resp Dust Hazard Eye Eyes: Chemical Goggles (Sealed) Solid->Eye Particulate Risk Glove1 Gloves: Double Nitrile (4 mil) Solid->Glove1 Solution->Eye Splash Risk Glove2 Gloves: Chem-Resistant (DMSO Compatible) Solution->Glove2 Permeation Risk

Figure 1: Dynamic PPE selection based on the physical state of the compound. Note the shift in glove priority when solvents are introduced.

PPE Specifications Table
ComponentSolid State (Powder)Solution State (DMSO/Ethanol)Scientific Rationale
Eye Protection Chemical Safety Goggles Chemical Safety Goggles Standard safety glasses are insufficient. Airborne surfactant dust can bypass side shields. Goggles provide the necessary seal against lytic agents.
Hand Protection Nitrile (Double gloving recommended)DMSO-Resistant Nitrile In solution, the carrier solvent (DMSO) drives the risk. DMSO penetrates skin instantly, carrying the carnitine payload with it.
Respiratory Fume Hood or N95 MaskFume HoodThe powder is hygroscopic and light; preventing inhalation prevents respiratory membrane irritation.
Body Lab Coat (Buttoned, long sleeve)Lab Coat + Apron (if >50mL)Minimizes skin surface area available for exposure.
Part 3: Operational Protocols
Protocol A: Precision Weighing (The Static Control)

Objective: Weigh out hydrophobic powder without creating an aerosol cloud.

  • Environmental Control: Perform all weighing inside a chemical fume hood. Airflow should be steady but not turbulent (avoid high sash positions).

  • Static Mitigation: Long-chain acylcarnitines are lipid-like and prone to static charge.

    • Action: Use an anti-static gun on the weighing boat before dispensing.

    • Why: This prevents the powder from "jumping" off the spatula, which causes contamination and inhalation risk.

  • Transfer: Use a glass or high-density polyethylene (HDPE) spatula. Avoid polystyrene which may increase static.

Protocol B: Solubilization (The Permeation Barrier)

Objective: Dissolve this compound (CAS: 6865-14-1) safely. Solubility Data:

  • Ethanol: ~20 mg/mL[1][2]

  • DMSO: ~10-14 mg/mL[1]

  • Water: Slightly soluble (requires warming/sonication; not recommended for stock storage).[3]

  • Solvent Choice: Prefer DMSO for stock solutions (stored at -20°C).

  • The "Cold" Trap: DMSO freezes at 19°C.

    • Action: When retrieving stock from the freezer, allow it to liquefy fully at room temperature before opening the vial.

    • Why: Opening a cold vial condenses atmospheric water into the hygroscopic DMSO, which can precipitate the hydrophobic palmitoyl carnitine out of solution.

  • Vortexing: Ensure the cap is Parafilm-sealed before vortexing to prevent aerosol leakage.

Part 4: Emergency & Disposal Workflows
Biological Mechanism of Injury

Understanding the mechanism dictates the response. Palmitoyl carnitine accumulates in the mitochondrial membrane.[4][5] In an exposure event, it acts as an uncoupler and a detergent.

Bio_Mechanism Exposure Exposure Event (Skin/Eye) Membrane Insertion into Lipid Bilayer Exposure->Membrane Amphiphilic Nature Lysis Membrane Instability/ Lysis Membrane->Lysis Surfactant Action Response Immediate Flush (Dilution is Key) Lysis->Response Mitigation

Figure 2: The biological cascade of exposure. The surfactant properties necessitate immediate dilution (flushing).

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes . Time is critical to prevent the surfactant from stripping the corneal epithelium.

  • Skin Contact (with DMSO): Wash with soap and water immediately. Do not use ethanol to wash skin, as it may further solubilize the compound and enhance penetration.

Disposal Protocol
  • Classification: Hazardous Organic Waste.

  • Method: Incineration.[6]

  • Prohibition: DO NOT flush down the drain. As a surfactant, it creates foaming issues in water treatment and is toxic to aquatic life at high concentrations.

  • Container: Collect in High-Density Polyethylene (HDPE) or glass waste containers labeled "Organic Solvent Waste + Toxic Solids."

Part 5: References
  • Cayman Chemical. (2024).[1][3] Palmitoyl-DL-carnitine (chloride) Product Information & SDS. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: L-Palmitoylcarnitine (chloride). Retrieved from

  • National Institutes of Health (NIH). (2006). Palmitoylcarnitine, a surface-active metabolite. PubMed. Retrieved from

  • Sigma-Aldrich. (2024). Palmitoyl-L-Carnitine Certified Reference Material. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.